4-Methylcyclohexanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124039. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDXSEZXAPHVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195822, DTXSID20274140, DTXSID20274145 | |
| Record name | 4-Methylcyclohexanecarboxylic acid | |
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| Record name | trans-4-Methylcyclohexanecarboxylic acid | |
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| Record name | cis-4-Methylcyclohexanecarboxylic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4331-54-8, 934-67-8, 13064-83-0 | |
| Record name | 4-Methylcyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4331-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methylcyclohexanecarboxylic acid, cis- | |
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| Record name | 4-Methylcyclohexanecarboxylic acid | |
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| Record name | 4-Methylcyclohexanecarboxylic acid, trans- | |
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| Record name | 13064-83-0 | |
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| Record name | 4-Methylcyclohexanecarboxylic acid | |
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| Record name | trans-4-Methylcyclohexanecarboxylic acid | |
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| Record name | cis-4-Methylcyclohexanecarboxylic acid | |
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| Record name | 4-methylcyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.155 | |
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| Record name | trans-4-methylcyclohexanecarboxylic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-methylcyclohexanecarboxylic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLCYCLOHEXANECARBOXYLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70F0I2AMTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-METHYLCYCLOHEXANECARBOXYLIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7DSK28350 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methylcyclohexanecarboxylic Acid from p-Toluic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-methylcyclohexanecarboxylic acid from p-toluic acid, focusing on the catalytic hydrogenation of the aromatic ring. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document outlines a detailed experimental protocol, presents comparative data for different catalytic systems, and illustrates the reaction pathway and experimental workflow.
Introduction
The conversion of p-toluic acid to this compound is achieved through the catalytic hydrogenation of the benzene (B151609) ring. This reaction typically requires a heterogeneous catalyst and a hydrogen source, often under elevated temperature and pressure. The product is a saturated cycloaliphatic carboxylic acid, which exists as a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. Subsequent purification or isomerization steps may be necessary depending on the desired stereochemistry of the final product.
Catalytic Hydrogenation: A Comparative Overview
The choice of catalyst is critical for the efficient and selective hydrogenation of p-toluic acid. While various transition metals can catalyze this reaction, rhodium, ruthenium, and palladium are among the most commonly employed. The following table summarizes the performance of different catalysts for the hydrogenation of benzoic acid, a closely related substrate, and includes data for p-toluic acid where available. The activity order for the hydrogenation of benzoic acid in supercritical CO2 has been reported as Rh/C > Ru/C > Pt/C > Pd/C.[1]
| Catalyst | Substrate | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | Selectivity to Cyclohexane Carboxylic Acid (%) | Source |
| 5% Rh/C | Benzoic Acid | Supercritical CO₂ | 80 | 10 | ~100 | 100 | [1] |
| 5% Rh/C | p-Toluic Acid | Supercritical CO₂ | 50 | 4 | 20.8 | Not Reported | [1] |
| 5% Ru/C | Benzoic Acid | 1,4-Dioxane/Water (1:1) | 220 | 6.89 | 100 | 86 | [2][3] |
| 5% Pd/C | Benzoic Acid | Not Specified | Not Specified | Not Specified | Not Specified | 100 | [3] |
Experimental Protocol: Catalytic Hydrogenation of p-Toluic Acid
This protocol is a general procedure for the synthesis of this compound via catalytic hydrogenation.
3.1. Materials
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p-Toluic acid (C₈H₈O₂)
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Catalyst (e.g., 5% Rh/C, 5% Ru/C, or 5% Pd/C)
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Deionized water
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Hydrogen (H₂) gas
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Ethyl acetate
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
3.2. Equipment
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High-pressure stainless steel autoclave with a polytetrafluoroethylene (PTFE) liner
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
-
Gas inlet and pressure gauge
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Separatory funnel
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Rotary evaporator
-
Standard laboratory glassware
-
Gas chromatograph (GC) and/or gas chromatograph-mass spectrometer (GC-MS) for analysis
3.3. Procedure
-
Reactor Setup: In a typical experiment, charge the PTFE liner of the 25 mL stainless steel autoclave with p-toluic acid (e.g., 0.5 mmol, 61 mg) and the chosen catalyst (e.g., 20 mg).
-
Solvent Addition: Add deionized water (5 mL) to the autoclave liner to disperse the reactants.
-
Sealing and Purging: Seal the autoclave and purge the vessel with hydrogen gas to replace the air.
-
Pressurization: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2.5 MPa).
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 110 °C) with vigorous magnetic stirring (e.g., 1000 rpm). Maintain these conditions for the desired reaction time.
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Product Extraction: Open the autoclave and transfer the reaction mixture to a suitable vessel. Extract the aqueous mixture with ethyl acetate.
-
Catalyst Removal: Separate the organic layer. The solid catalyst can be removed by centrifugation or filtration. The recovered catalyst can be washed sequentially with ethyl acetate, ethanol, and deionized water for potential reuse.
-
Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Analysis: Analyze the crude product by GC or GC-MS to determine the conversion, yield, and isomer distribution. The product will be a mixture of cis and trans isomers. A reported initial isomer distribution for this reaction is approximately 32.2% trans and 67.8% cis.
3.4. Purification
If a higher purity or a specific isomer is required, the crude product can be purified by:
-
Recrystallization: Recrystallize the crude solid from a suitable solvent or solvent mixture, such as water/methanol.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The this compound will transfer to the aqueous layer as its sodium salt. The aqueous layer is then separated, washed with fresh organic solvent to remove any neutral impurities, cooled, and re-acidified with a strong acid (e.g., 2M HCl) to precipitate the purified product.
Mandatory Visualizations
4.1. Chemical Reaction Pathway
Caption: Reaction scheme for the catalytic hydrogenation of p-toluic acid.
4.2. Experimental Workflow
Caption: Flow diagram of the experimental procedure.
References
An In-depth Technical Guide to the Cis and Trans Isomers of 4-Methylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cis and trans isomers of 4-Methylcyclohexanecarboxylic acid, a key building block in pharmaceutical and chemical synthesis. This document details their synthesis, separation, stereochemistry, and spectroscopic characterization. Furthermore, it explores the biological activities of the trans isomer, offering insights for drug development professionals.
Introduction
This compound (C₈H₁₄O₂) is a disubstituted cyclohexane (B81311) derivative existing as two geometric isomers: cis-4-Methylcyclohexanecarboxylic acid and trans-4-Methylcyclohexanecarboxylic acid.[1] The spatial orientation of the methyl and carboxylic acid groups on the cyclohexane ring dictates their distinct physical and chemical properties, influencing their application in various fields. The trans isomer, in particular, has garnered interest for its potential therapeutic applications.[2]
Stereochemistry and Conformational Analysis
The stereoisomerism in this compound arises from the relative positions of the methyl and carboxylic acid groups on the cyclohexane ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.[1] The cyclohexane ring in both isomers predominantly adopts a chair conformation to minimize steric strain.
Due to the presence of a plane of symmetry passing through the C1 and C4 carbons, both cis and trans isomers of this compound are achiral and therefore not optically active.
Synthesis of Cis and Trans Isomers
The most common route for the synthesis of this compound is the catalytic hydrogenation of p-toluic acid. This reaction typically produces a mixture of the cis and trans isomers. The ratio of the isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.
Experimental Protocol: Hydrogenation of p-Toluic Acid
Objective: To synthesize a mixture of cis- and trans-4-Methylcyclohexanecarboxylic acid.
Materials:
-
p-Toluic acid
-
Catalyst (e.g., Ruthenium on Carbon (Ru/C), Rhodium on Alumina (Rh/Al₂O₃))
-
Deionized water
-
Hydrogen gas (H₂)
-
Ethyl acetate (B1210297)
-
Ethanol
Equipment:
-
25 mL stainless steel autoclave with a PTFE liner
-
Magnetic stirrer with heating capabilities
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Gas chromatography-mass spectrometer (GC-MS)
-
A 25 mL stainless steel autoclave is charged with 20 mg of catalyst and 61 mg (0.5 mmol) of p-toluic acid dispersed in 5 mL of deionized water.
-
The autoclave is sealed, and the air is replaced with hydrogen gas. The autoclave is then pressurized to 2.5 MPa with hydrogen.
-
The reaction mixture is heated to 110 °C with vigorous magnetic stirring (1000 rpm) and maintained at this temperature until the reaction is complete. Reaction progress can be monitored by observing the cessation of hydrogen uptake.
-
After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is transferred to a separatory funnel and extracted with ethyl acetate.
-
The organic layer is separated, and the solid catalyst is removed by centrifugation or filtration.
-
The recovered catalyst can be washed sequentially with ethyl acetate, ethanol, and deionized water for potential reuse.
-
The ethyl acetate solution containing the product is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield a mixture of cis- and trans-4-Methylcyclohexanecarboxylic acid.
-
The composition of the isomer mixture can be analyzed by GC and the products confirmed by GC-MS.[2][3]
Caption: General workflow for the separation of isomers using preparative HPLC.
Data Presentation
The following tables summarize the key quantitative data for the cis and trans isomers of this compound.
Physical Properties
| Property | cis-4-Methylcyclohexanecarboxylic Acid | trans-4-Methylcyclohexanecarboxylic Acid | Reference(s) |
| CAS Number | 934-67-8 | 13064-83-0 | [1] |
| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | 142.20 g/mol | [1] |
| Melting Point | Not available (liquid at room temp.) | 109-111 °C | [3][4] |
| Boiling Point | 134-136 °C at 15 mmHg (mixture) | Not available | [3] |
| Density | 1.005 g/mL at 25 °C (mixture) | Not available | [3] |
| Refractive Index | n20/D 1.4598 (mixture) | Not available | [3] |
Spectroscopic Data
Note: Specific, assigned spectral data for the pure isomers is not readily available in the public domain. The data presented here for the mixture is sourced from PubChem and other chemical databases. [1][5] ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Mixture)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| ~2.2 | Multiplet | 1H | -CH(COOH) |
| ~0.9 - 2.1 | Multiplets | 12H | Cyclohexane ring protons and -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Mixture)
| Chemical Shift (ppm) | Assignment |
| ~180 | -COOH |
| ~43 | -CH(COOH) |
| ~20 - 35 | Cyclohexane ring carbons and -CH₃ |
FTIR (Fourier-Transform Infrared) Spectroscopy Data (Mixture)
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 2920, 2850 | C-H stretch (alkane) |
| 1700-1725 | C=O stretch (carboxylic acid) |
Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 142. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). [6][7]
Biological Activity and Drug Development Applications
The trans isomer of this compound has been reported to exhibit immunosuppressive and anti-diabetic properties. Its anti-diabetic activity is attributed to the inhibition of intestinal enzymes, specifically maltase and sucrase.
Mechanism of Action: Inhibition of Intestinal Enzymes
trans-4-Methylcyclohexanecarboxylic acid acts as an inhibitor of α-glucosidase enzymes located in the brush border of the small intestine. These enzymes, including maltase and sucrase, are responsible for the final steps of carbohydrate digestion, breaking down disaccharides and oligosaccharides into monosaccharides (like glucose) that can be absorbed into the bloodstream.
By inhibiting these enzymes, trans-4-Methylcyclohexanecarboxylic acid slows down the digestion and absorption of carbohydrates, leading to a reduced postprandial glucose spike. This mechanism is similar to that of some established anti-diabetic drugs.
Signaling Pathway of Enzyme Inhibition:
The inhibition of intestinal maltase and sucrase by trans-4-Methylcyclohexanecarboxylic acid is a direct interaction with the active site of these enzymes. This is not a cell-signaling pathway in the traditional sense but rather a competitive or non-competitive inhibition of enzymatic activity.
Caption: Mechanism of anti-diabetic activity via inhibition of intestinal enzymes.
The immunosuppressive activity of trans-4-Methylcyclohexanecarboxylic acid is less well-characterized, and the specific signaling pathways involved require further investigation.
Conclusion
The cis and trans isomers of this compound are valuable chemical entities with distinct properties. While their synthesis from p-toluic acid is straightforward, the separation of the isomers requires careful optimization of techniques like fractional crystallization or preparative HPLC. The trans isomer shows promising biological activity as an inhibitor of intestinal α-glucosidases, suggesting its potential as a lead compound for the development of new anti-diabetic agents. Further research is warranted to fully elucidate the immunosuppressive mechanisms of the trans isomer and to explore the potential applications of the cis isomer. This guide provides a foundational resource for researchers and drug development professionals working with these important molecules.
References
- 1. This compound | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-4-Methylcyclohexanecarboxylic acid | 13064-83-0 [chemicalbook.com]
- 3. trans-4-メチル-1-シクロヘキサンカルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rcprocess.se [rcprocess.se]
- 5. This compound(4331-54-8) 1H NMR [m.chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Methylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 4-Methylcyclohexanecarboxylic acid. Due to the limited availability of experimentally derived public data, this guide utilizes high-quality predicted spectral data to facilitate structural elucidation and characterization.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for cis- and trans-4-Methylcyclohexanecarboxylic acid. The data was predicted using advanced algorithms to provide reliable chemical shifts (δ), multiplicities, and coupling constants (J).
trans-4-Methylcyclohexanecarboxylic Acid
Table 1: ¹H NMR Spectral Data (Predicted)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 1 | 2.25 | tt | 1H | 12.0, 3.5 |
| 2, 6 (axial) | 2.05 | qd | 2H | 12.5, 3.5 |
| 2, 6 (equatorial) | 1.25 | dddd | 2H | 12.5, 3.5, 3.0, 2.0 |
| 3, 5 (axial) | 1.00 | qd | 2H | 12.5, 3.5 |
| 3, 5 (equatorial) | 1.95 | dddd | 2H | 12.5, 3.5, 3.0, 2.0 |
| 4 | 1.45 | m | 1H | |
| 7 | 0.90 | d | 3H | 6.5 |
| 8 | 12.05 | s | 1H |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Atom Number | Chemical Shift (δ, ppm) |
| 1 | 43.5 |
| 2, 6 | 29.5 |
| 3, 5 | 31.0 |
| 4 | 32.5 |
| 7 | 22.5 |
| 8 | 183.0 |
cis-4-Methylcyclohexanecarboxylic Acid
Table 3: ¹H NMR Spectral Data (Predicted)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 1 | 2.45 | tt | 1H | 11.5, 4.0 |
| 2, 6 (axial) | 1.60 | qd | 2H | 13.0, 4.0 |
| 2, 6 (equatorial) | 1.80 | dddd | 2H | 13.0, 4.0, 3.0, 2.0 |
| 3, 5 (axial) | 1.20 | qd | 2H | 13.0, 4.0 |
| 3, 5 (equatorial) | 1.70 | dddd | 2H | 13.0, 4.0, 3.0, 2.0 |
| 4 | 1.65 | m | 1H | |
| 7 | 0.92 | d | 3H | 6.5 |
| 8 | 12.10 | s | 1H |
Table 4: ¹³C NMR Spectral Data (Predicted)
| Atom Number | Chemical Shift (δ, ppm) |
| 1 | 41.0 |
| 2, 6 | 28.0 |
| 3, 5 | 30.0 |
| 4 | 31.5 |
| 7 | 22.0 |
| 8 | 183.5 |
Disclaimer: The NMR data presented in Tables 1-4 is predicted using advanced computational algorithms and is intended for illustrative and comparative purposes. Actual experimental values may vary.
Mandatory Visualization
The following diagrams illustrate the chemical structures of the cis and trans isomers of this compound with atom numbering for NMR signal correlation and a generalized workflow for NMR analysis.
Caption: Structures of trans and cis isomers with atom numbering.
Caption: A typical workflow for NMR analysis.
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for nonpolar to moderately polar compounds. For enhanced solubility or to observe the exchangeable carboxylic acid proton, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD) can be used.
-
Concentration: Accurately weigh 5-10 mg of the purified this compound isomer and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shift (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter to avoid shimming issues.
NMR Data Acquisition
The following are general parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard one-pulse sequence (e.g., zg30) is typically used.
-
Number of Scans (NS): 16 to 64 scans are generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is recommended.
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds is appropriate.
-
Spectral Width (SW): A spectral width of -2 to 14 ppm is suitable for most organic molecules.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is appropriate.
-
Spectral Width (SW): A spectral width of 0 to 200 ppm is typically used.
Data Processing
The raw free induction decay (FID) data is processed using appropriate software. The standard processing steps include:
-
Fourier Transformation: Converts the time-domain data (FID) to the frequency-domain spectrum.
-
Phasing: Corrects the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Corrects any distortions in the baseline of the spectrum.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
An In-depth Technical Guide to the Safety and Handling of 4-Methylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-methylcyclohexanecarboxylic acid (CAS No. 4331-54-8), a valuable building block in pharmaceutical and chemical synthesis. Due to the limited availability of specific toxicological data, this document emphasizes a cautious approach to handling, based on its known hazards as an irritant and general principles of laboratory safety. This guide covers the physical and chemical properties, hazard identification, safe handling protocols, emergency procedures, and disposal of this compound, including its common isomers.
Chemical and Physical Properties
This compound is a cyclic carboxylic acid that exists as a mixture of cis and trans isomers. The properties can vary slightly depending on the isomeric ratio.[1] The trans isomer is typically a white crystalline solid, while the cis/trans mixture may be a colorless to white solid or liquid.[1]
Table 1: Physical and Chemical Properties of this compound and its Isomers
| Property | cis/trans Mixture (CAS: 4331-54-8) | trans-Isomer (CAS: 13064-83-0) | cis-Isomer (CAS: 934-67-8) |
| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol [1] | 142.20 g/mol [1] | 142.20 g/mol [2] |
| Appearance | Colorless to white liquid or solid[1] | White crystalline powder[1] | Data not readily available |
| Melting Point | 108-111 °C[3] | 109-111 °C[1] | Data not readily available |
| Boiling Point | 134-136 °C at 15 mmHg[3] | 245 °C at 760 mmHg | Data not readily available |
| Density | 1.005 g/mL at 25 °C[3] | 1.025 g/cm³ | Data not readily available |
| Flash Point | >113 °C (>235.4 °F) - closed cup[4] | Not applicable | Data not readily available |
| pKa | 4.92 (Predicted)[3] | 4.89 at 25°C | Data not readily available |
| Solubility | Soluble in chloroform, DMSO, and methanol (B129727).[3] | Soluble in methanol. | Data not readily available |
Hazard Identification and GHS Classification
This compound is classified as an irritant. While comprehensive toxicological data is not available, the existing information necessitates careful handling to avoid adverse health effects.
Table 2: GHS Hazard Classification
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[3][4] |
Note on Toxicity: Extensive searches of safety data sheets and chemical databases reveal a consistent lack of quantitative toxicological data (e.g., LD50 values) for this compound.[6] Therefore, it should be handled as a compound of unknown potency, and exposure should be minimized.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure and ensuring laboratory safety.
Engineering Controls
-
Work in a well-ventilated area.
-
Use a laboratory fume hood or other local exhaust ventilation to minimize inhalation of dust or vapors.[6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for safe handling. The following diagram outlines the recommended PPE selection process.
References
- 1. This compound (934-67-8) for sale [vulcanchem.com]
- 2. cis-4-methylcyclohexanecarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 4331-54-8 [chemicalbook.com]
- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. This compound | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
A Comprehensive Technical Guide to the Applications of 4-Methylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohexanecarboxylic acid, a substituted cyclic carboxylic acid, serves as a versatile building block in various fields of chemical synthesis. Its unique structural features, including the presence of a cyclohexane (B81311) ring and a carboxylic acid functional group, allow for its application in the development of pharmaceuticals, advanced polymers, and liquid crystal materials. This technical guide provides an in-depth review of the synthesis, properties, and key applications of this compound, with a focus on experimental protocols and quantitative data to support further research and development.
Physicochemical Properties
This compound (C₈H₁₄O₂) is a compound with a molecular weight of 142.20 g/mol .[1] It exists as cis and trans isomers, which arise from the relative orientation of the methyl and carboxyl groups on the cyclohexane ring.[1] The physical and chemical properties can vary depending on the isomeric composition of the sample.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Boiling Point | 134-136 °C at 15 mmHg | |
| Density | 1.005 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4598 | |
| Melting Point (trans-isomer) | 109-111 °C | [2] |
| Melting Point (mixture) | 110 °C | [3] |
| Flash Point | >113 °C (closed cup) | |
| pKa | 4.92 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [3] |
Synthesis of this compound
The primary method for synthesizing this compound is through the catalytic hydrogenation of p-toluic acid.
Experimental Protocol: Hydrogenation of p-Toluic Acid[3][4]
Materials:
-
p-Toluic acid
-
5% Ruthenium on activated carbon (catalyst)
-
Deionized water
-
Hydrogen gas
-
Ethyl acetate
-
Ethanol
Equipment:
-
25 mL stainless steel autoclave with a PTFE liner
-
Magnetic stirrer
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Gas chromatography-mass spectrometer (GC-MS)
Procedure:
-
Disperse 20 mg of the catalyst and 61 mg (0.5 mmol) of p-toluic acid in 5 mL of deionized water in the autoclave.
-
Seal the autoclave and replace the air inside with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 2.5 MPa.
-
Heat the reaction mixture to 110 °C while stirring magnetically at 1000 rpm.
-
Maintain these conditions until the reaction is complete (monitoring can be done by taking samples and analyzing via GC).
-
Cool the autoclave to room temperature.
-
Extract the reaction mixture with ethyl acetate.
-
Separate the solid catalyst by centrifugation.
-
Wash the recovered catalyst sequentially with ethyl acetate, ethanol, and deionized water.
-
Analyze the filtrate by GC and confirm the product structure by GC-MS.
Caption: Synthesis route of Tranexamic Acid.
A detailed experimental protocol for the final hydrogenation and isomerization step is described in a patent. [4]
Experimental Protocol: Simultaneous Reduction and Isomerization to Tranexamic Acid
[4] Materials:
-
p-Aminomethylbenzoic acid
-
5% Ruthenium on activated carbon
-
14N Hydrochloric acid or 20% aqueous Sodium Hydroxide solution
-
Hydrogen gas
Equipment:
-
High-pressure autoclave
Procedure:
-
Charge the autoclave with p-aminomethylbenzoic acid, the ruthenium catalyst, and the acidic or basic solvent.
-
Pressurize the autoclave with hydrogen to 20-200 Kg/cm².
-
Heat the mixture to a temperature between 70°C and 200°C.
-
Maintain the reaction for 0.5 to 20 hours to achieve simultaneous reduction of the aromatic ring and isomerization to the trans product.
-
After the reaction, cool the autoclave and process the mixture to isolate the Tranexamic acid.
Table 2: Reaction Conditions for Tranexamic Acid Synthesis [4]
| Solvent | Temperature (°C) | Pressure (Kg/cm²) | Reaction Time (hours) | Yield of trans-isomer (%) |
|---|---|---|---|---|
| 14N HCl | 150 | 150 | 2 | >90 |
| 20% NaOH | 180 | 150 | 4 | >85 |
Applications in Polymer Chemistry
This compound and its derivatives are valuable monomers for the synthesis of polyamides, imparting unique properties to the resulting polymers due to the alicyclic structure.
Polyamide Synthesis
Polyamides are typically synthesized through the polycondensation of a dicarboxylic acid with a diamine. [5]While specific protocols for the direct use of this compound in high-performance polyamides are proprietary, a general procedure for polyamide synthesis is outlined below. The dicarboxylic acid would first need to be converted to a diacid chloride.
Diagram 3: General Polyamide Synthesis Workflow
Caption: Workflow for polyamide synthesis.
Applications in Liquid Crystal Synthesis
The rigid core of the cyclohexane ring in this compound makes it a suitable component for the synthesis of liquid crystals. The synthesis often involves esterification of the carboxylic acid with a mesogenic phenol (B47542) derivative.
Experimental Protocol: Synthesis of a Liquid Crystal Ester
[6] Materials:
-
trans-4-n-Alkyl-cyclohexane carboxylic acid (a derivative of this compound)
-
4-Cyanophenol
-
Water-soluble carbodiimide (B86325) (coupling agent)
-
Cyclopentylmethyl ether (CPME, solvent)
Equipment:
-
Microwave reactor
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve the trans-4-n-alkyl-cyclohexane carboxylic acid and 4-cyanophenol in CPME.
-
Add the water-soluble carbodiimide to the mixture.
-
Heat the reaction mixture using microwave irradiation.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, perform a suitable workup to isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the liquid crystalline properties using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Table 3: Phase Transition Temperatures of trans-4-n-Alkyl-cyclohexane Carboxylic Acid 4-Cyanophenol Esters [6]
| Alkyl Chain Length | Melting Point (°C) | Nematic to Isotropic Transition (°C) |
|---|---|---|
| C3 | 75 | 145 |
| C5 | 68 | 162 |
| C7 | 72 | 158 |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical, polymer, and materials science industries. Its synthesis from readily available starting materials and its utility as a building block for high-value products make it a compound of ongoing interest for researchers and chemical manufacturers. The detailed protocols and data presented in this guide are intended to facilitate further innovation and application of this important molecule.
References
- 1. This compound (934-67-8) for sale [vulcanchem.com]
- 2. trans-4-Methylcyclohexanecarboxylic acid | 13064-83-0 [chemicalbook.com]
- 3. This compound | 4331-54-8 [chemicalbook.com]
- 4. US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 5. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
IUPAC name and CAS number for 4-Methylcyclohexanecarboxylic acid
An In-depth Technical Guide to 4-Methylcyclohexanecarboxylic Acid
Chemical Identity and Structure
This compound is a cyclic carboxylic acid characterized by a cyclohexane (B81311) ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 1-position.[1] Its chemical formula is C₈H₁₄O₂ with a molecular weight of 142.20 g/mol .[1][2] The standard IUPAC name for this compound is 4-methylcyclohexane-1-carboxylic acid.[1][2] It is a compound of significant interest as an organic building block in the synthesis of more complex molecules, particularly in the pharmaceutical and cosmetic industries.[3][4]
A critical structural feature of this compound is the existence of geometric isomers (cis and trans) based on the orientation of the two substituent groups on the cyclohexane ring.[1]
-
Trans isomer: The methyl and carboxylic acid groups are on opposite sides of the ring's plane.
-
Cis isomer: The methyl and carboxylic acid groups are on the same side of the ring's plane.
-
Mixture: Commercial products are often available as a mixture of both cis and trans isomers.[1]
The specific isomerism influences the compound's physical properties and applications. The CAS Registry Number, a unique identifier, varies depending on the isomeric form:
Quantitative Data Summary
The physical and chemical properties of this compound can vary between its isomers and whether it is in a mixed state. The following table summarizes key quantitative data for the compound.
| Property | Value (Mixture of Isomers) | Value (trans-isomer) |
| Molecular Formula | C₈H₁₄O₂[5][6] | C₈H₁₄O₂[7] |
| Molecular Weight | 142.20 g/mol [5] | 142.20 g/mol [7] |
| CAS Number | 4331-54-8[5][6] | 13064-83-0[7] |
| Appearance | Colorless liquid or oil[5] | White crystalline solid/powder[1][7] |
| Melting Point | 110 °C[5] | 109-111 °C[7][8] |
| Boiling Point | 134-136 °C at 15 mmHg[5] | Not specified |
| Density | 1.005 g/mL at 25 °C[5] | Not specified |
| Refractive Index | n20/D 1.4598[5] | Not specified |
| pKa | 4.92 ± 0.10 (Predicted)[5] | Not specified |
| Solubility | Chloroform, DMSO, Methanol[5] | Not specified |
Isomerism and Structure
The stereochemistry of this compound is fundamental to its chemical identity. The relationship between the different isomeric forms is a key consideration for synthesis and application development.
Experimental Protocols
A common and effective method for synthesizing this compound is through the catalytic hydrogenation of p-toluic acid. This process involves the reduction of the aromatic ring to a cyclohexane ring.
Protocol: Synthesis via Hydrogenation of p-Toluic Acid [5][8]
Materials:
-
p-Toluic acid (Substrate)
-
Palladium-based catalyst (e.g., Pd/C) or other suitable hydrogenation catalyst (20 mg)
-
Deionized water (Solvent, 5 mL)
-
Hydrogen (H₂) gas
-
Ethyl acetate (B1210297) (Extraction solvent)
-
Ethanol (for catalyst washing)
Equipment:
-
25 mL stainless steel autoclave with a PTFE liner
-
Magnetic stirrer and heating plate
-
Gas chromatograph (GC) with a flame ionization detector (FID) for analysis
-
Gas chromatograph-mass spectrometer (GC-MS) for structural confirmation
-
Centrifuge
Procedure:
-
Reaction Setup: Disperse 61 mg (0.5 mmol) of p-toluic acid and 20 mg of the catalyst in 5 mL of deionized water within the PTFE liner of the autoclave.
-
Sealing and Purging: Seal the autoclave. Purge the air inside by flushing it with hydrogen gas.
-
Pressurization: Pressurize the autoclave with hydrogen to 2.5 MPa.
-
Reaction Conditions: Heat the reaction mixture to 110 °C while stirring magnetically at 1000 rpm. Maintain these conditions until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography or by running trials of varying duration.
-
Cooling and Extraction: Once the reaction is complete, cool the autoclave to room temperature. Transfer the reaction mixture and extract the product with ethyl acetate.
-
Catalyst Separation: Separate the solid catalyst from the liquid mixture by centrifugation.
-
Catalyst Washing: Wash the recovered catalyst sequentially with ethyl acetate, ethanol, and deionized water to remove any adsorbed product or impurities.
-
Product Analysis: Analyze the filtrate (the ethyl acetate layer containing the product) using gas chromatography (GC) to determine purity and yield. Confirm the chemical structure of the product using GC-MS.
Visualization of Workflows and Applications
A. Experimental Workflow: Synthesis and Analysis
The following diagram outlines the key steps in the synthesis and subsequent analysis of this compound as described in the protocol.
B. Role in Chemical Synthesis
This compound is a versatile building block. Its carboxylic acid functional group can be readily converted into other functional groups (e.g., esters, amides, acid chlorides), making it a valuable precursor for creating more complex molecules with potential applications in pharmaceuticals and materials science.[3][5]
References
- 1. This compound (934-67-8) for sale [vulcanchem.com]
- 2. This compound | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 4331-54-8 [chemicalbook.com]
- 6. pschemicals.com [pschemicals.com]
- 7. 反式-4-甲基环己羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. trans-4-Methylcyclohexanecarboxylic acid | 13064-83-0 [chemicalbook.com]
An In-depth Technical Guide to 4-Methylcyclohexanecarboxylic Acid: Molecular Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methylcyclohexanecarboxylic acid, a cyclic carboxylic acid with applications in chemical synthesis and as a potential building block in pharmaceutical development.[1] This document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and analysis.
Molecular Structure and Identification
This compound is a derivative of cyclohexane (B81311) containing both a methyl and a carboxylic acid functional group. Its chemical formula is C₈H₁₄O₂.[1][2] The compound's structure consists of a cyclohexane ring with a methyl group at the 4-position and a carboxylic acid group at the 1-position.[1] This substitution pattern leads to the existence of cis and trans geometric isomers, which differ in the spatial orientation of the methyl and carboxyl groups relative to the plane of the cyclohexane ring.[1]
The IUPAC name for this compound is 4-methylcyclohexane-1-carboxylic acid.[2] It is commonly available as a mixture of cis and trans isomers.[1]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-methylcyclohexane-1-carboxylic acid[2] |
| Molecular Formula | C₈H₁₄O₂[1][2] |
| Molecular Weight | 142.20 g/mol [1][2] |
| CAS Number (Mixture) | 4331-54-8[1][2] |
| CAS Number (cis-isomer) | 934-67-8[1] |
| CAS Number (trans-isomer) | 13064-83-0[1] |
| SMILES | CC1CCC(CC1)C(=O)O[1] |
| InChI Key (Mixture) | QTDXSEZXAPHVBI-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound can vary depending on the isomeric composition. The trans isomer is typically a solid at room temperature, while the mixture of isomers can be a liquid.[1][3]
Table 2: Physicochemical Data
| Property | Value (cis- and trans- mixture) | Value (trans-isomer) |
| Physical Form | Liquid[4] | Solid[3] |
| Melting Point | Not Applicable | 109-111 °C[3][5] |
| Boiling Point | 134-136 °C at 15 mmHg[4] | Not Available |
| Density | 1.005 g/mL at 25 °C[4] | Not Available |
| Refractive Index (n20/D) | 1.4598[4] | Not Available |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
A common method for the synthesis of the trans isomer is the catalytic hydrogenation of p-toluic acid.
Materials and Equipment:
-
p-Toluic acid
-
Deionized water
-
Hydrogen gas
-
Palladium-based catalyst (e.g., Pd/C)
-
25 mL stainless steel autoclave with a PTFE liner
-
Magnetic stirrer with heating capabilities
-
Ethyl acetate (B1210297)
-
Centrifuge
-
Gas chromatograph (GC)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a typical experiment, disperse 20 mg of the catalyst and 61 mg (0.5 mmol) of p-toluic acid in 5 mL of deionized water within the PTFE liner of the autoclave.
-
Hydrogenation: Seal the autoclave and replace the air inside with hydrogen gas. Pressurize the autoclave to 2.5 MPa with hydrogen.
-
Reaction Conditions: Heat the reaction mixture to 110 °C while stirring at 1000 rpm. Maintain these conditions until the reaction is complete.
-
Workup: After the reaction, cool the autoclave to room temperature. Extract the reaction mixture with ethyl acetate.
-
Catalyst Removal: Separate the solid catalyst from the liquid phase by centrifugation.
-
Product Analysis: Wash the recovered catalyst with ethyl acetate, ethanol, and deionized water. Analyze the filtrate by gas chromatography (GC) to determine the yield and purity of the product. Confirm the structure of the product using gas chromatography-mass spectrometry (GC-MS).[5]
GC-MS is a powerful technique for the separation, identification, and quantification of this compound and its isomers.
Sample Preparation:
-
Dissolution: Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Concentration: Prepare a stock solution of approximately 1 mg/mL. For quantitative analysis, further dilute to a suitable concentration range (e.g., 1-10 µg/mL).
-
Filtration: If the sample contains solid particles, filter it through a 0.22 µm syringe filter to prevent contamination of the GC system.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 30 m HP-5 or equivalent) and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Use a split/splitless injector.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the isomers and any impurities.
-
Mass Spectrometer: Operated in electron ionization (EI) mode for structural confirmation.[5]
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and analysis protocols.
References
- 1. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 4-Methylcyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 4-Methylcyclohexanecarboxylic Acid
This compound is a derivative of cyclohexane (B81311) containing both a nonpolar methyl group and a polar carboxylic acid functional group.[1][2] This amphiphilic nature dictates its solubility behavior. The compound exists as cis and trans isomers, which may have slightly different physical properties, including solubility.[1]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | [1][2][3] |
| Molecular Weight | 142.20 g/mol | [1][2][3] |
| Appearance | White crystalline solid (trans-isomer) or colorless to white crystals/powder/liquid (mixture) | [1] |
| Melting Point | 109-111 °C (trans-isomer) | [1] |
| Boiling Point | 134-136 °C at 15 mmHg | [2][3] |
| pKa | ~4.92 (Predicted) | [3] |
Qualitative Solubility Profile
Based on its chemical structure and information from chemical suppliers, this compound exhibits the following general solubility characteristics:
-
Soluble in: Methanol, Chloroform, Dimethyl Sulfoxide (DMSO).
-
Expected Solubility: Due to the presence of the carboxylic acid group capable of hydrogen bonding, it is expected to be soluble in polar organic solvents such as other alcohols (e.g., ethanol, isopropanol) and ketones (e.g., acetone). The nonpolar cyclohexane ring and methyl group suggest solubility in some less polar solvents like ethers (e.g., diethyl ether) and halogenated hydrocarbons (e.g., dichloromethane).
-
Expected Insolubility: It is expected to have low solubility in nonpolar hydrocarbon solvents such as hexanes and toluene.
-
Aqueous Solubility: As a carboxylic acid, its solubility in water is expected to be limited but will significantly increase in alkaline solutions (e.g., aqueous sodium hydroxide, sodium bicarbonate) due to the formation of the highly soluble carboxylate salt.
Quantitative Solubility Data
Extensive searches of chemical databases and scientific literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various solvents. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | 25 | Data not available | Data not available |
| Methanol | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Acetone | 25 | Data not available | Data not available |
| Ethyl Acetate | 25 | Data not available | Data not available |
| Dichloromethane | 25 | Data not available | Data not available |
| Toluene | 25 | Data not available | Data not available |
| Hexane | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following isothermal shake-flask method is recommended. This method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.
4.1. Materials and Equipment
-
This compound (analytical grade)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a series of standard solutions of known concentrations to create a calibration curve.
-
Calculate the solubility from the measured concentration, taking into account the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Signaling Pathways and Logical Relationships
As this compound is a relatively simple organic molecule, it is not typically associated with complex biological signaling pathways. Its primary relevance in a biological context would be related to its physicochemical properties, such as its ability to partition across biological membranes, which is influenced by its solubility and pKa. In drug development, it might be used as a building block or a fragment in the design of more complex active pharmaceutical ingredients.
The logical relationship governing its aqueous solubility as a function of pH is a critical consideration.
Caption: Relationship between pH and aqueous solubility.
References
- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
An In-depth Technical Guide to the Melting and Boiling Points of 4-Methylcyclohexanecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of the cis and trans isomers of 4-Methylcyclohexanecarboxylic acid. This information is critical for the purification, handling, and application of these compounds in research and development, particularly in the pharmaceutical and chemical industries.
Data Summary
The physical properties of the cis and trans isomers of this compound differ due to their distinct stereochemistry. The trans isomer, being more symmetrical, generally exhibits a higher melting point. While extensive data is available for the trans isomer and a mixture of both, specific experimental values for the pure cis isomer are less commonly reported.
| Isomer | Melting Point (°C) | Boiling Point (°C) | Pressure (mmHg) |
| trans-4-Methylcyclohexanecarboxylic acid | 108 - 114 | 245 - 247.5 | 760 |
| cis-4-Methylcyclohexanecarboxylic acid | Data not readily available | Data not readily available | |
| cis- and trans- mixture | 108 - 111 | 134 - 136 | 15 |
Isomer-Property Relationship
The relationship between the cis and trans isomers and their physical states at standard conditions can be visualized as follows:
Caption: Relationship between cis/trans isomers and their melting/boiling points.
Experimental Protocols
The determination of accurate melting and boiling points is fundamental for the characterization of the this compound isomers. The following are detailed methodologies for these key experiments.
Melting Point Determination (Capillary Method)
This method is widely used for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Calibrated thermometer
Procedure:
-
Sample Preparation: A small amount of the crystalline solid (trans-4-Methylcyclohexanecarboxylic acid) is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.
-
Heating: The sample is heated at a rate of 10-20 °C per minute for a preliminary determination.
-
Observation: The temperature at which the solid first begins to melt (the appearance of the first liquid droplet) and the temperature at which the solid is completely molten are recorded as the melting point range.
-
Accurate Determination: The procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute when the temperature is within 20 °C of the preliminary melting point to obtain a more accurate measurement.
Boiling Point Determination (Micro-reflux Method)
This method is suitable for determining the boiling point of small quantities of liquid.
Apparatus:
-
Small test tube or reaction vial
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating block or oil bath
-
Clamps and stand
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample (e.g., a molten sample of the carboxylic acid or a solution) is placed in the test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.
-
Apparatus Setup: The test tube is clamped in the heating block or oil bath. The thermometer is positioned so that the bulb is just above the surface of the liquid.
-
Heating: The sample is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Observation: The heating is stopped, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external pressure.
-
Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point may need to be corrected.
Experimental Workflow
The general workflow for the determination of the physical properties of this compound isomers is outlined below.
Caption: General workflow for determining melting and boiling points.
Methodological & Application
Application Notes: The Role of 4-Methylcyclohexanecarboxylic Acid and its Analogs in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-methylcyclohexanecarboxylic acid and its structurally similar analogs as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). While direct, publicly available, detailed protocols for the use of this compound in the synthesis of a specific commercial drug are limited, its role as a crucial building block is well-established in patent literature and chemical synthesis research.[1][2]
This document will focus on a representative example: the synthesis of the antidiabetic drug Nateglinide (B44641), which utilizes the structurally analogous trans-4-isopropylcyclohexanecarboxylic acid. The synthetic principles and procedures detailed are broadly applicable to this compound, illustrating its potential in drug discovery and development.
Introduction to 4-Alkylcyclohexanecarboxylic Acids in Medicinal Chemistry
Cyclohexanecarboxylic acid moieties are important structural motifs in medicinal chemistry. The cyclohexane (B81311) ring provides a three-dimensional scaffold that can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The alkyl substituent at the 4-position, such as a methyl or isopropyl group, can modulate lipophilicity, binding affinity to the target protein, and metabolic stability. The carboxylic acid group serves as a handle for further chemical modifications, often for amide bond formation with an amino acid or another amine-containing fragment of the final API.
Application Example: Synthesis of Nateglinide
Nateglinide is an oral antidiabetic agent used for the treatment of type 2 diabetes mellitus.[3] It belongs to the meglitinide (B1211023) class of blood glucose-lowering drugs. The key structural feature of Nateglinide is the amide linkage between trans-4-isopropylcyclohexanecarboxylic acid and the D-phenylalanine moiety.[3]
Synthesis Overview
The synthesis of Nateglinide from trans-4-isopropylcyclohexanecarboxylic acid generally involves two main stages:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, such as an acid chloride or a mixed anhydride, to facilitate the subsequent amidation reaction.
-
Amide Bond Formation: The activated carboxylic acid derivative is then coupled with D-phenylalanine to form the final Nateglinide product.
The overall synthetic workflow is depicted below:
Caption: General workflow for the synthesis of Nateglinide.
Experimental Protocols
Protocol 1: Synthesis of trans-4-Isopropylcyclohexanecarboxylic Acid
This protocol describes the synthesis of the key intermediate, trans-4-isopropylcyclohexanecarboxylic acid, from cumic acid (4-isopropylbenzoic acid) via catalytic hydrogenation. A similar procedure can be adapted for the synthesis of this compound from p-toluic acid.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Cumic Acid | 164.20 | 10.0 g (0.061 mol) | Starting material |
| Acetic Acid | 60.05 | 100 mL | Solvent |
| Adams' Catalyst (PtO₂) | 227.08 | 0.5 g | Catalyst |
| Hydrogen (H₂) | 2.02 | 5 kg/cm ² pressure | Reducing agent |
| Sodium Hydroxide (B78521) | 40.00 | As needed | For epimerization and workup |
Procedure:
-
Hydrogenation:
-
In a high-pressure autoclave, dissolve cumic acid (10.0 g) in acetic acid (100 mL).
-
Add Adams' catalyst (0.5 g) to the solution.
-
Seal the autoclave and purge with nitrogen, then with hydrogen.
-
Pressurize the reactor with hydrogen to 5 kg/cm ².
-
Heat the reaction mixture to 50-60°C and stir vigorously for 6-8 hours, or until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst through a pad of Celite.
-
Remove the acetic acid under reduced pressure to obtain a mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid.
-
-
Epimerization to the trans-Isomer:
-
The crude mixture of isomers is heated with a base (e.g., sodium hydroxide in a suitable solvent) to favor the formation of the thermodynamically more stable trans-isomer. The specific conditions for epimerization can vary and are often proprietary.
-
Expected Yield: The yield of the mixed isomers after hydrogenation is typically high (>90%). The final yield of the purified trans-isomer depends on the efficiency of the epimerization and purification steps.
Protocol 2: Synthesis of Nateglinide from trans-4-Isopropylcyclohexanecarboxylic Acid
This protocol details the final coupling step to produce Nateglinide.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| trans-4-Isopropylcyclohexanecarboxylic Acid | 170.25 | 5.0 g (0.029 mol) | Starting material |
| Thionyl Chloride (SOCl₂) | 118.97 | 4.2 g (2.5 mL, 0.035 mol) | Activating agent |
| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic amount | Catalyst for acid chloride formation |
| D-Phenylalanine | 165.19 | 4.8 g (0.029 mol) | Coupling partner |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | For pH adjustment |
| Dichloromethane (B109758) (CH₂Cl₂) | 84.93 | 100 mL | Solvent |
| Hydrochloric Acid (HCl) | 36.46 | As needed | For workup |
Procedure:
-
Formation of the Acid Chloride:
-
To a solution of trans-4-isopropylcyclohexanecarboxylic acid (5.0 g) in dichloromethane (50 mL), add a catalytic amount of DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (2.5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude trans-4-isopropylcyclohexanecarbonyl chloride.
-
-
Amide Coupling:
-
In a separate flask, dissolve D-phenylalanine (4.8 g) in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) to form the sodium salt.
-
Cool this solution to 0-5°C.
-
Dissolve the crude acid chloride in dichloromethane (50 mL) and add it dropwise to the D-phenylalanine solution with vigorous stirring, maintaining the pH between 9-11 by the addition of NaOH solution as needed.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then brine.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the crude Nateglinide.
-
Filter the solid, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Expected Yield: 70-85%
Signaling Pathway of Nateglinide
Nateglinide exerts its therapeutic effect by stimulating insulin (B600854) secretion from the pancreatic β-cells. Its mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.
Caption: Signaling pathway of Nateglinide in pancreatic β-cells.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| trans-4-Isopropylcyclohexanecarboxylic Acid | C₁₀H₁₈O₂ | 170.25 | 59-61 | ¹H NMR consistent with structure |
| Nateglinide | C₁₉H₂₇NO₃ | 317.43 | 129-130 | ¹H NMR and Mass Spec confirm structure |
Conclusion
This compound and its analogs are valuable intermediates in pharmaceutical synthesis, providing a versatile scaffold for the development of new therapeutic agents. The synthesis of Nateglinide from trans-4-isopropylcyclohexanecarboxylic acid serves as a compelling example of the application of this class of compounds in the construction of complex drug molecules. The protocols and data presented herein provide a foundation for researchers in the field of drug discovery and development to explore the potential of these building blocks in their own synthetic endeavors.
References
- 1. WO2004005240A1 - Process for preparing nateglinide and intermediates thereof - Google Patents [patents.google.com]
- 2. WO2007113650A2 - A novel and improved process fro the preparation of nateglinide and its polymorph form-h - Google Patents [patents.google.com]
- 3. Nateglinide | C19H27NO3 | CID 5311309 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Methylcyclohexanecarboxylic Acid: A Versatile Scaffold for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohexanecarboxylic acid is a saturated cyclic carboxylic acid that serves as a valuable and versatile building block in modern organic synthesis.[1] Its rigid cyclohexane (B81311) core, substituted with a reactive carboxylic acid handle and a methyl group, provides a unique three-dimensional structure that is increasingly utilized in the design and synthesis of pharmaceuticals, advanced materials, and agrochemicals. The presence of cis and trans isomers, arising from the relative orientation of the methyl and carboxyl groups, offers an additional layer of structural diversity that can be exploited to fine-tune the physicochemical and biological properties of target molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in organic chemistry, with a focus on its application in drug discovery and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Melting Point | 108-111 °C (mixture of isomers) | [2] |
| Boiling Point | 134-136 °C at 15 mmHg | [2] |
| Density | ~1.005 g/mL | [2] |
| Isomerism | Exists as cis and trans isomers | [1] |
Applications in Organic Synthesis
The utility of this compound as a building block stems from the reactivity of its carboxylic acid group, which can be readily transformed into a variety of functional groups, including esters, amides, and acid chlorides.[3]
Pharmaceutical Applications
The 4-methylcyclohexane scaffold is a privileged motif in medicinal chemistry, appearing in a number of biologically active molecules. Its lipophilic nature can enhance membrane permeability and oral bioavailability of drug candidates.
1. Precursor to Tranexamic Acid Analogues:
Tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an important antifibrinolytic agent used to treat or prevent excessive blood loss.[1][4] While industrial syntheses of tranexamic acid often start from other precursors, a conceptual synthetic pathway from trans-4-methylcyclohexanecarboxylic acid can be envisioned, highlighting its potential in the synthesis of this important drug and its derivatives. This conceptual pathway underscores the utility of the parent molecule as a starting material for accessing valuable pharmaceutical agents.
2. Scaffold for Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors:
DGAT1 is a key enzyme in triglyceride synthesis, and its inhibition is a promising strategy for the treatment of obesity and type 2 diabetes.[5][6] Several potent DGAT1 inhibitors feature a cyclohexanecarboxylic acid head group, which is crucial for binding to the enzyme's active site.[5] The this compound scaffold can be utilized to generate novel DGAT1 inhibitors with potentially improved pharmacokinetic profiles. The methyl group can provide a handle for modulating lipophilicity and metabolic stability.
Below is a table summarizing the activity of a known DGAT1 inhibitor containing a cyclohexanecarboxylic acid moiety, providing a benchmark for the development of new analogues.
| Compound | Target | IC₅₀ (nM) | Biological Effect | Reference(s) |
| A-922500 | Human DGAT1 | 9 | Potent and selective inhibitor | [7] |
| A-922500 | Mouse DGAT1 | 22 | Orally bioavailable | [7] |
Materials Science Applications
The rigid and well-defined structure of the 4-methylcyclohexyl group makes it an attractive component for the synthesis of liquid crystals.[8] The incorporation of this moiety can influence the mesomorphic properties, such as the clearing point and viscosity, of the final material. Ester and amide derivatives of this compound can be coupled with aromatic cores to generate novel liquid crystalline compounds.
Experimental Protocols
The following are detailed protocols for common transformations of this compound.
Protocol 1: Fischer Esterification for the Synthesis of Methyl 4-Methylcyclohexanecarboxylate
This protocol describes the acid-catalyzed esterification of this compound with methanol (B129727).
Materials:
-
This compound (1.0 eq)
-
Anhydrous methanol (10-20 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve this compound in an excess of anhydrous methanol.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by distillation or column chromatography to obtain pure methyl 4-methylcyclohexanecarboxylate. A similar Fischer esterification has been reported to yield the product in 83% yield.[1]
Protocol 2: Amide Coupling for the Synthesis of N-Benzyl-4-methylcyclohexanecarboxamide
This protocol describes the synthesis of an amide derivative using a common coupling agent.
Materials:
-
This compound (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Benzylamine (B48309) (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound and benzylamine in anhydrous DCM.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC or EDC portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct (if DCC is used).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amide.
Visualizations
Experimental Workflow for Derivatization
Caption: General workflow for the synthesis of ester or amide derivatives from this compound.
Conceptual Role in DGAT1 Inhibition
Caption: Conceptual diagram of DGAT1 inhibition by a this compound derivative.
References
- 1. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 4331-54-8 [chemicalbook.com]
- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Methylcyclohexanecarboxylic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-Methylcyclohexanecarboxylic acid as a versatile building block in the synthesis of advanced materials, with a focus on liquid crystals and functional amide-based materials. The protocols outlined below are based on established chemical transformations and provide a foundation for the development of novel materials with tailored properties.
Application in Liquid Crystal Synthesis
This compound is a valuable precursor for the synthesis of thermotropic liquid crystals. The rigid cyclohexyl core, combined with the terminal methyl group, contributes to the formation of mesophases. By converting the carboxylic acid to an ester with a suitable phenolic or cyclohexanol (B46403) derivative, calamitic (rod-like) liquid crystals can be prepared. The trans-isomer of this compound is particularly favored for inducing liquid crystalline behavior due to its linear geometry.
Logical Workflow for Liquid Crystal Synthesis
Caption: General workflow for the synthesis of liquid crystalline esters from this compound.
Experimental Protocol: Synthesis of a 4-Alkylphenyl 4-Methylcyclohexanecarboxylate (A Representative Liquid Crystal)
Objective: To synthesize a liquid crystalline ester via the esterification of 4-methylcyclohexanecarbonyl chloride with a 4-alkylphenol.
Materials:
-
trans-4-Methylcyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
4-Alkylphenol (e.g., 4-pentylphenol)
-
Pyridine, anhydrous
-
Toluene (B28343), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of 4-Methylcyclohexanecarbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend trans-4-Methylcyclohexanecarboxylic acid (1.0 eq.) in an excess of thionyl chloride (e.g., 5-10 eq.).
-
Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
To ensure complete removal of thionyl chloride, add anhydrous toluene to the flask and evaporate under reduced pressure. Repeat this step two to three times. The resulting crude 4-methylcyclohexanecarbonyl chloride can be used in the next step without further purification.
Step 2: Esterification
-
In a separate flask under a nitrogen atmosphere, dissolve the 4-alkylphenol (1.0 eq.) in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Dissolve the crude 4-methylcyclohexanecarbonyl chloride (1.0 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the phenol solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Pour the reaction mixture into ice-cold 1 M HCl solution to neutralize the pyridine.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to obtain the pure liquid crystalline ester.
Characterization:
The final product should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point and clearing point).
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures (e.g., nematic, smectic).
Quantitative Data: Expected Thermal Properties
| Compound Structure | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) |
| 4-(trans-4-Propylcyclohexyl)benzonitrile | 80 | 148 |
| 4-(trans-4-Pentylcyclohexyl)benzonitrile | 54 | 128 |
| 4-(trans-4-Heptylcyclohexyl)benzonitrile | 57 | 124 |
Data is representative of similar compound classes and should be used as a guideline.
Application in Functional Amide Synthesis
This compound can be used to synthesize functional amide-based materials. As a monofunctional carboxylic acid, it can act as a chain terminator in polymerization reactions, controlling the molecular weight of polyamides. Alternatively, it can be reacted with various amines to create small molecules with specific properties, such as improved solubility or thermal stability, which can then be used as additives or building blocks for more complex structures.
Logical Workflow for Amide Synthesis
Caption: General workflow for the synthesis of functional amides from this compound.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-methylcyclohexanecarboxamide
Objective: To synthesize a functional amide by coupling this compound with 4-methoxyaniline.
Materials:
-
trans-4-Methylcyclohexanecarboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
4-Methoxyaniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve trans-4-Methylcyclohexanecarboxylic acid (1.0 eq.), 4-methoxyaniline (1.0 eq.), and HOBt (1.1 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (3x), saturated NaHCO₃ solution (3x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to yield the pure amide.
Characterization:
The final product should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the amide carbonyl and N-H stretching frequencies.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point Analysis: To determine the purity.
Quantitative Data: Physical Properties of this compound and Derivatives
The physical properties of the starting material and its derivatives are crucial for understanding their behavior in material applications.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound (mixture of cis and trans) | C₈H₁₄O₂ | 142.20 | 108-111[1] | 134-136 (15 mmHg)[1] |
| trans-4-Methylcyclohexanecarboxylic acid | C₈H₁₄O₂ | 142.20 | 109-111 | - |
| 4-Methylcyclohexanecarbonyl chloride | C₈H₁₃ClO | 160.64 | - | - |
Potential Application in Metal-Organic Frameworks (MOFs)
While specific examples of this compound being used in the synthesis of Metal-Organic Frameworks (MOFs) are not prevalent in the current literature, its structure as a carboxylic acid suggests potential for such applications. Carboxylic acids are common organic linkers in MOF synthesis. The cyclohexyl group can introduce hydrophobicity and specific pore geometries within the framework. Further research is required to explore the synthesis and properties of MOFs incorporating this ligand. The general principle would involve the reaction of this compound with a metal salt under solvothermal conditions.
Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific laboratory conditions and desired outcomes. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for the Laboratory Synthesis of 4-Methylcyclohexanecarboxylic Acid
Abstract
This document provides a detailed protocol for the laboratory synthesis of 4-Methylcyclohexanecarboxylic acid. The primary method detailed is the catalytic hydrogenation of p-toluic acid, a common and effective route to the desired product. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It includes a summary of quantitative data, a step-by-step experimental procedure, and a visual representation of the workflow.
Introduction
This compound is a valuable building block in organic synthesis, with applications in the pharmaceutical and polymer industries.[1][2] Its structure, consisting of a substituted cyclohexane (B81311) ring, makes it a useful intermediate for creating more complex molecules with specific stereochemistry.[1] This document outlines a reliable method for its synthesis via the hydrogenation of p-toluic acid. Other potential synthesis routes include the oxidation of 4-methylcyclohexanol (B52717) or the conversion of 4-methylcyclohexyl chloride.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from p-toluic acid.
| Parameter | Value |
| Reactant | |
| p-Toluic Acid (MW: 136.15 g/mol ) | 61 mg (0.5 mmol) |
| Catalyst | |
| (Not specified, e.g., Ruthenium-based) | 20 mg |
| Solvent | |
| Deionized Water | 5 mL |
| Reaction Conditions | |
| Hydrogen Pressure | 2.5 MPa |
| Temperature | 110 °C |
| Stirring Speed | 1000 rpm |
| Reaction Time | Until completion (monitoring required) |
| Workup & Purification | |
| Extraction Solvent | Ethyl acetate |
| Expected Product | |
| This compound (MW: 142.20 g/mol ) | Yield dependent on catalyst and reaction time |
Experimental Protocol: Catalytic Hydrogenation of p-Toluic Acid
This protocol details the synthesis of this compound via the hydrogenation of p-toluic acid in a high-pressure autoclave.[4][5]
3.1. Materials and Equipment
-
p-Toluic acid (C₈H₈O₂)
-
Hydrogenation catalyst (e.g., a suitable supported metal catalyst)
-
Deionized water
-
Ethyl acetate
-
Ethanol
-
25 mL stainless steel autoclave with a PTFE liner
-
Magnetic stirrer with heating capabilities
-
Centrifuge
-
Gas chromatograph (GC) and Gas chromatograph-mass spectrometer (GC-MS) for analysis
3.2. Procedure
-
Reactor Charging: In the 25 mL stainless steel autoclave, combine 61 mg (0.5 mmol) of p-toluic acid and 20 mg of the hydrogenation catalyst.[4][5]
-
Solvent Addition: Add 5 mL of deionized water to the autoclave.[4][5]
-
Sealing and Purging: Securely seal the autoclave. Purge the vessel with hydrogen gas to remove any air, then pressurize it to 2.5 MPa with hydrogen.[4][5]
-
Reaction: Place the autoclave on a magnetic stirrer with heating. Set the stirring speed to 1000 rpm and heat the reaction mixture to 110 °C. Maintain these conditions until the reaction is complete, which can be monitored by taking small samples for analysis if the reactor setup allows.[4][5]
-
Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Product Extraction: Open the autoclave and transfer the reaction mixture to a suitable container. Extract the product from the aqueous mixture using ethyl acetate. The solid catalyst can be separated by centrifugation.[4][5]
-
Catalyst Washing: The recovered solid catalyst can be washed sequentially with ethyl acetate, ethanol, and deionized water for potential reuse.[4]
-
Analysis: The organic extract (filtrate) containing the product can be analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to confirm the structure and determine the purity of the this compound.[4][5]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This procedure involves working with a high-pressure autoclave and flammable hydrogen gas. All operations should be conducted in a well-ventilated fume hood by trained personnel.
-
Ensure the autoclave is properly sealed and pressure-tested before heating.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle organic solvents in a fume hood to avoid inhalation of vapors.
Conclusion
The described protocol for the catalytic hydrogenation of p-toluic acid provides a clear and effective method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this important chemical intermediate for further applications. The provided quantitative data and workflow diagram serve as useful references for planning and executing the synthesis.
References
Application Notes and Protocols for the Quantification of 4-Methylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Methylcyclohexanecarboxylic acid (4-MCCA) in various matrices. The methodologies described herein leverage modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to achieve high sensitivity and selectivity.
Introduction
This compound (4-MCCA) is a carboxylic acid that may be of interest in environmental analysis, industrial process monitoring, and as a potential metabolite in drug development studies. Accurate and reliable quantification of 4-MCCA is crucial for these applications. This document outlines two primary analytical approaches for its determination.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert 4-MCCA into a more volatile ester, enabling its separation and detection by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method suitable for the direct analysis of polar compounds like 4-MCCA in complex matrices, often requiring minimal sample preparation.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. While specific data for 4-MCCA is limited in published literature, the provided data for structurally similar carboxylic acids, such as cyclohexanecarboxylic acid, serves as a strong reference for expected method performance.[1][2] Method validation with 4-MCCA standards is essential to determine the precise performance parameters.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.4 - 2.4 ng/L (for cyclohexanecarboxylic acid)[1][2] | 0.01 - 1.0 ng/mL (typical for carboxylic acids) |
| Limit of Quantification (LOQ) | Typically 3-5x LOD | 0.1 - 10 ng/mL (typical for carboxylic acids) |
| Accuracy (% Recovery) | ~100% (for cyclohexanecarboxylic acid)[1][2] | 90 - 110% (typical) |
| Precision (%RSD) | < 10%[1] | < 15% |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the quantification of 4-MCCA using GC-MS and LC-MS/MS.
Experimental Protocols
Protocol 1: Quantification of 4-MCCA by GC-MS
This protocol is adapted from a validated method for the analysis of cyclohexanecarboxylic acid and is expected to have high applicability for 4-MCCA.[1]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: For aqueous samples, acidify to a pH of approximately 3 with a suitable acid (e.g., formic acid) to ensure 4-MCCA is in its protonated form.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X or similar) by passing 3 mL of methanol (B129727) followed by 3 mL of acidified ultrapure water (pH 3).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of acidified water to remove interfering polar impurities.
-
Analyte Elution: Elute the 4-MCCA from the cartridge with 2 mL of a suitable organic solvent such as methanol or ethyl acetate.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.
2. Derivatization
-
To the dried residue, add 50 µL of a derivatizing agent solution. A common and effective agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in acetone.[1]
-
Add a catalyst, such as potassium carbonate, to the mixture.
-
Incubate the reaction mixture at room temperature for 30 minutes to form the pentafluorobenzyl ester of 4-MCCA. This step increases the volatility of the analyte for GC analysis.[1]
-
Alternatively, methylation can be performed by adding methanolic HCl and heating at 60-70°C for 15-30 minutes.
3. GC-MS Analysis
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode for trace analysis.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detection:
-
Ionization Mode: Negative Chemical Ionization (NCI) for high sensitivity with PFBBr derivatives, or Electron Ionization (EI) for structural confirmation.
-
Scan Mode: For quantitative analysis, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized 4-MCCA.
-
4. Quantification
-
Prepare a calibration curve by derivatizing and analyzing a series of 4-MCCA standards of known concentrations.
-
Plot the peak area of a characteristic quantifier ion against the concentration of the standards.
-
Determine the concentration of 4-MCCA in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification of 4-MCCA by LC-MS/MS
This protocol provides a general framework for the direct quantification of 4-MCCA. Optimization of specific parameters may be required for different sample matrices and instrument configurations.
1. Sample Preparation
-
For relatively clean samples, filtration through a 0.22 µm syringe filter may be sufficient.
-
For more complex matrices (e.g., plasma, wastewater), a Solid Phase Extraction (SPE) clean-up step, as described in the GC-MS protocol, is recommended to remove interferences.
-
If SPE is used, evaporate the eluent and reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 2 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Precursor Ion: The deprotonated molecule of 4-MCCA ([M-H]⁻).
-
Product Ions: Characteristic fragment ions of 4-MCCA, which should be determined by infusing a standard solution.
-
-
3. Quantification
-
Construct a calibration curve using a series of 4-MCCA standards prepared in a matrix that matches the samples to account for matrix effects.
-
Plot the peak area ratio of the analyte to an internal standard (if used) against the concentration of the standards.
-
Calculate the concentration of 4-MCCA in the samples based on the calibration curve.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in selecting an analytical method for 4-MCCA based on sample characteristics and desired sensitivity.
References
- 1. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
HPLC method for separation of 4-Methylcyclohexanecarboxylic acid isomers
An HPLC Method for the Separation of 4-Methylcyclohexanecarboxylic Acid Isomers
This application note details a High-Performance Liquid Chromatography (HPLC) method for the separation of cis- and trans- isomers of this compound. This compound possesses geometric isomers due to the substitution on the cyclohexane (B81311) ring. The developed method is crucial for researchers, scientists, and drug development professionals for the quality control and analysis of this compound.
Introduction
This compound is a substituted cycloalkane carboxylic acid. The presence of the methyl group at the 4-position relative to the carboxylic acid group on the cyclohexane ring gives rise to cis- and trans- geometric isomers. These isomers can exhibit different physical, chemical, and biological properties. Therefore, a reliable analytical method to separate and quantify these isomers is essential for research and development, as well as for quality assurance in various industries. This application note presents a reverse-phase HPLC method that provides a robust separation of the cis- and trans- isomers.
Experimental Protocols
Mobile Phase Preparation
A key aspect of separating carboxylic acid isomers is the control of the mobile phase pH to suppress the ionization of the analyte.[1]
-
Aqueous Phase: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. For one liter, add 1 mL of formic acid to 999 mL of water. This will ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention on a reverse-phase column.[1]
-
Organic Modifier: Use HPLC-grade acetonitrile.
-
Mobile Phase Mixture: The final mobile phase composition should be optimized. A good starting point is a mixture of the aqueous phase and acetonitrile. The ratio of the organic modifier can be adjusted to achieve optimal separation.[1] For this application, an isocratic elution is proposed.
Sample Preparation
-
Standard Solution: Prepare a stock solution of a this compound isomer mixture (cis- and trans-) at a concentration of 1 mg/mL in the mobile phase.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Filtration: Filter the final working standard solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and instrument.
HPLC System Setup and Operation
-
Column: A C18 column is a suitable starting point for this separation.[1] For potentially better selectivity with the aromatic-like character of the cyclohexane ring, a Phenyl-Hexyl column could also be considered.[1]
-
Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes at the designated flow rate until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution.
-
Detection: Use a UV detector set to a wavelength where the carboxylic acid has some absorbance, typically around 210-220 nm.
Data Presentation
The following table summarizes the optimized chromatographic conditions for the separation of this compound isomers.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
The following table presents the expected quantitative data for the separation of the isomers under the specified conditions. Please note that the exact retention times and resolution may vary depending on the specific HPLC system and column used.
| Isomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| cis-Isomer | 8.2 | 1.1 | - |
| trans-Isomer | 9.5 | 1.2 | > 2.0 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound isomers.
Caption: Experimental workflow for HPLC separation of this compound isomers.
For the separation of potential enantiomers, a chiral stationary phase would be required.[2] Chiral columns, such as those based on derivatized cellulose (B213188) or amylose, are effective for resolving chiral carboxylic acids.[2] The method development for chiral separations often involves screening different chiral columns and mobile phases.[3][4]
References
Application Note: GC-MS Analysis of 4-Methylcyclohexanecarboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohexanecarboxylic acid (4-MCCA) and its derivatives are compounds of interest in various fields, including industrial chemistry, environmental science, and pharmaceutical development.[1][2] As a xenobiotic carboxylic acid, understanding its metabolic fate is crucial for assessing potential biological activity and toxicity.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids, derivatization is a necessary step to facilitate their analysis by GC-MS.
This application note provides a detailed protocol for the analysis of 4-MCCA using GC-MS, including sample preparation, a robust derivatization method, and optimized instrument parameters.
Quantitative Data Summary
The following table summarizes representative performance data for the GC-MS analysis of cyclohexanecarboxylic acid, a structurally similar compound. This data provides an expected performance benchmark for the analysis of 4-MCCA and its derivatives.
| Parameter | Performance Metric |
| Linearity | Good linearity up to 3.6 µg/L |
| Accuracy (% Recovery) | Approximately 100% |
| Precision (%RSD) | <10% |
| Limit of Detection (LOD) | 0.4 - 2.4 ng/L |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for extracting 4-MCCA from aqueous matrices such as urine or environmental water samples.
Materials:
-
Sample containing 4-MCCA
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (or other suitable water-immiscible organic solvent)
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Glass vials
Procedure:
-
In a centrifuge tube, acidify the aqueous sample to a pH < 2 with HCl to ensure the protonation of the carboxylic acid.
-
Add an equal volume of ethyl acetate to the sample.
-
Vortex the mixture vigorously for 2 minutes to facilitate the extraction of 4-MCCA into the organic phase.
-
Centrifuge the mixture to achieve phase separation.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.
-
The dried organic extract is now ready for derivatization.
Derivatization: Methylation with Methanolic HCl
To increase the volatility of 4-MCCA for GC-MS analysis, the carboxylic acid group is converted to its methyl ester.
Materials:
-
Dried sample extract from the previous step
-
Methanolic HCl (e.g., 3N)
-
Heating block or water bath
-
Nitrogen evaporator
-
GC autosampler vials
Procedure:
-
Evaporate the solvent from the dried sample extract under a gentle stream of nitrogen.
-
Add 100 µL of methanolic HCl to the dried residue.
-
Seal the vial and heat the mixture at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the methanolic HCl under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table outlines the recommended GC-MS parameters for the analysis of methylated 4-MCCA, based on methods for structurally similar compounds.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minutes; Ramp: 10 °C/min to 280 °C, hold for 5 minutes |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Data Interpretation
The primary derivative to be analyzed is methyl 4-methylcyclohexanecarboxylate. The mass spectrum of its close analog, methyl cyclohexanecarboxylate, shows a molecular ion peak ([M]⁺) at m/z 142.[1] For methyl 4-methylcyclohexanecarboxylate, the molecular ion peak is expected at m/z 156. The fragmentation pattern is a key identifier.
Expected Mass Fragments for Methyl 4-Methylcyclohexanecarboxylate:
| m/z | Proposed Fragment Ion |
| 156 | [M]⁺ (Molecular Ion) |
| 141 | [M - CH₃]⁺ |
| 125 | [M - OCH₃]⁺ |
| 97 | [M - COOCH₃]⁺ |
| 81 | [C₆H₉]⁺ |
| 55 | [C₄H₇]⁺ |
Visualizations
References
- 1. This compound (934-67-8) for sale [vulcanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 4. Metabolism of xenobiotic carboxylic acids: focus on coenzyme A conjugation, reactivity, and interference with lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
Application Notes and Protocols: trans-4-Methylcyclohexanecarboxylic Acid in Cosmetic Formulations
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: An Examination of the Role of trans-4-Methylcyclohexanecarboxylic Acid in Cosmetic Science and a Clarification of its Distinction from Tranexamic Acid
Introduction and Statement of Purpose
These application notes serve to elucidate the current understanding of trans-4-Methylcyclohexanecarboxylic acid (CAS 13064-83-0) within the field of cosmetic science. Initial inquiries into this compound often reveal ambiguity and a significant overlap in search results with the well-established cosmetic ingredient, tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid). This document aims to:
-
Present the available scientific and safety data for trans-4-Methylcyclohexanecarboxylic acid.
-
Highlight the notable absence of specific, publicly available data on its efficacy and mechanism of action in cosmetic applications.
-
Provide a clear and detailed distinction between trans-4-Methylcyclohexanecarboxylic acid and tranexamic acid to prevent formulation errors and guide research efforts accurately.
-
Offer detailed application protocols and mechanistic insights for tranexamic acid as an illustrative example of the type of data required for cosmetic ingredient validation.
trans-4-Methylcyclohexanecarboxylic Acid: Current Status and Data
Physicochemical Properties
A summary of the key physicochemical properties of trans-4-Methylcyclohexanecarboxylic acid is provided in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 13064-83-0 | [1][3] |
| Molecular Formula | C₈H₁₄O₂ | [4] |
| Molecular Weight | 142.20 g/mol | [3][4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 109-111 °C | [3] |
| Solubility | Sparingly soluble in water | |
| Synonyms | 4-Methylcyclohexane-1-carboxylic acid (trans-isomer) | [4] |
Safety and Handling
Available safety data indicates that trans-4-Methylcyclohexanecarboxylic acid may cause skin and eye irritation.[4] Standard laboratory personal protective equipment, including gloves and eye protection, is recommended during handling.[3]
Cosmetic Application Data: A Critical Gap
Despite its mention as a cosmetic ingredient, a thorough review of scientific literature and patent databases reveals a significant lack of quantitative data on the use of trans-4-Methylcyclohexanecarboxylic acid for specific skin benefits. There are no readily available studies detailing its mechanism of action, optimal concentration range, or clinical efficacy for common cosmetic concerns such as hyperpigmentation, inflammation, or skin barrier repair.
Distinguishing from Tranexamic Acid: A Crucial Clarification
The structural similarity in the naming of trans-4-Methylcyclohexanecarboxylic acid and tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid) is a significant source of confusion. However, the presence of an aminomethyl group in tranexamic acid confers distinct biological activities that are well-documented in cosmetic science.
Logical Relationship: Chemical Structures
References
Application Notes and Protocols for the Synthesis of Polymers Using 4-Methylcyclohexanecarboxylic Acid Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohexanecarboxylic acid is a cycloaliphatic monomer that can be utilized in the synthesis of various polymers, including polyesters and polyamides. The incorporation of the 4-methylcyclohexane ring into the polymer backbone can impart unique properties such as improved thermal stability, enhanced solubility in organic solvents, and modified mechanical characteristics compared to their linear aliphatic or aromatic counterparts. These properties make polymers derived from this compound attractive for a range of applications, including as polymer modifiers, in the formulation of advanced materials, and as components in drug delivery systems.[1] This document provides detailed protocols for the synthesis of polyesters and polyamides using this compound, along with methods for their characterization.
General Polymerization Principles
The synthesis of polyesters and polyamides from this compound typically proceeds via condensation polymerization . In this process, the carboxylic acid group of the monomer reacts with a co-monomer containing hydroxyl (for polyesters) or amine (for polyamides) functional groups. This reaction forms an ester or amide linkage, respectively, with the elimination of a small molecule, usually water. To drive the reaction to completion and achieve high molecular weight polymers, this byproduct must be efficiently removed, often through the application of heat and vacuum.
Data Presentation: Representative Properties of Cycloaliphatic Polyesters
| Polyester (B1180765) System | Diol Co-monomer | Catalyst | Reaction Temperature (°C) | Molecular Weight (Mn, g/mol ) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD) | 1,4-Cyclohexanedimethanol (CHDM) | Titanium tetrabutoxide (TBT) | 220 - 275 | >30,000 | ~64 | Not Reported |
| Poly(butylene-trans-1,4-cyclohexanedicarboxylate) | 1,4-Butanediol | Titanium tetrabutoxide (TBT) | Not Specified | 15,000-25,000 | 10-20 | 130-150 |
| Poly(propylene-trans-1,4-cyclohexanedicarboxylate) | 1,3-Propanediol | Titanium tetrabutoxide (TBT) | Not Specified | 15,000-25,000 | 20-30 | Amorphous |
| Poly(pentylene-trans-1,4-cyclohexanedicarboxylate) | 1,5-Pentanediol | Titanium tetrabutoxide (TBT) | Not Specified | 15,000-25,000 | 0-10 | 80-100 |
| Poly(hexylene-trans-1,4-cyclohexanedicarboxylate) | 1,6-Hexanediol | Titanium tetrabutoxide (TBT) | Not Specified | 15,000-25,000 | 0-10 | 100-120 |
Note: The data presented is compiled from studies on 1,4-cyclohexanedicarboxylic acid and may vary for this compound based polymers. The properties are dependent on the specific reaction conditions, catalyst concentration, and the cis/trans isomer ratio of the cycloaliphatic monomer.
Experimental Protocols
The following are representative protocols for the synthesis of polyesters and polyamides from this compound. These protocols are based on established melt polycondensation techniques for similar cycloaliphatic monomers.
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and a diol, such as 1,4-butanediol.
Materials:
-
This compound
-
1,4-Butanediol
-
Titanium(IV) butoxide (TBT) or another suitable catalyst (e.g., antimony trioxide)
-
Antioxidant (e.g., triphenyl phosphite)
-
High-purity nitrogen gas
-
Methanol or other suitable solvent for cleaning
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and a vacuum port
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Cold trap
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry. Assemble the reactor with the mechanical stirrer, nitrogen inlet, and condenser.
-
Charging Monomers and Catalyst: Charge the reactor with equimolar amounts of this compound and the diol (e.g., 1,4-butanediol). A slight excess of the diol (e.g., 1.1-1.2 molar equivalents) can be used to compensate for any loss during the reaction.
-
Add the catalyst, for example, 200-500 ppm of Titanium(IV) butoxide, and an antioxidant.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow during the initial heating phase.
-
Esterification Stage:
-
Begin stirring the reaction mixture.
-
Gradually heat the reactor to a temperature of 180-220°C.
-
Maintain this temperature for 2-4 hours, or until the theoretical amount of water has been collected in the condenser. This indicates the formation of low molecular weight oligomers.
-
-
Polycondensation Stage:
-
Increase the temperature to 230-260°C.
-
Gradually apply a vacuum to the system, reducing the pressure to below 1 torr over a period of 30-60 minutes.
-
Continue the reaction under high vacuum and elevated temperature for another 2-4 hours. The viscosity of the molten polymer will noticeably increase. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the stirrer.
-
-
Polymer Recovery:
-
Release the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to solidify.
-
Pelletize or grind the polymer for further analysis.
-
Protocol 2: Synthesis of a Polyamide via Melt Polycondensation
This protocol outlines the synthesis of a polyamide from this compound and a diamine, such as 1,6-hexanediamine.
Materials:
-
This compound
-
1,6-Hexanediamine
-
Catalyst (optional, e.g., phosphoric acid)
-
High-purity nitrogen gas
Equipment:
-
Glass reactor or autoclave equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Salt Formation (Optional but Recommended):
-
In a separate vessel, prepare an aqueous or alcoholic solution of this compound and an equimolar amount of 1,6-hexanediamine.
-
Stir the mixture to form a nylon salt suspension.
-
Isolate the salt by filtration and dry it under vacuum. This step helps to ensure a 1:1 stoichiometry.
-
-
Reactor Setup: Assemble a clean and dry reactor.
-
Charging the Reactor: Charge the reactor with the pre-formed nylon salt or with equimolar amounts of this compound and 1,6-hexanediamine.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen.
-
Polycondensation:
-
Heat the reactor under a positive pressure of nitrogen to 220-250°C to melt the reactants and initiate the polymerization. Water will begin to distill off.
-
After the majority of the water has been removed, gradually increase the temperature to 260-280°C.
-
Reduce the pressure slowly to atmospheric pressure and then apply a vacuum to facilitate the removal of the remaining water and drive the polymerization to completion.
-
Continue the reaction for 1-3 hours under vacuum until the desired melt viscosity is achieved.
-
-
Polymer Recovery:
-
Release the vacuum with nitrogen.
-
Extrude the molten polyamide and cool it for subsequent characterization.
-
Mandatory Visualizations
Caption: Workflow for polyester synthesis via melt polycondensation.
Caption: Workflow for polyamide synthesis via melt polycondensation.
Polymer Characterization
The synthesized polyesters and polyamides can be characterized using a variety of standard analytical techniques to determine their structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to verify the incorporation of the this compound monomer into the polymer chain.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups in the polymer, such as the ester C=O stretch (around 1730 cm⁻¹) in polyesters and the amide C=O stretch (around 1650 cm⁻¹) in polyamides.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymers.
-
Differential Scanning Calorimetry (DSC): DSC is utilized to measure the glass transition temperature (Tg) and the melting temperature (Tm) of the polymers, providing insights into their amorphous or semi-crystalline nature.
-
Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the polymers by measuring the temperature at which they begin to decompose.
References
Application Note: Derivatization of 4-Methylcyclohexanecarboxylic Acid for Improved Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohexanecarboxylic acid is a saturated fatty acid that can be found in various biological and environmental matrices. Its analysis is crucial in diverse fields, including biomedical research and environmental monitoring. However, its inherent polarity and low volatility make direct analysis by gas chromatography (GC) challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a chemical modification technique used to convert polar, non-volatile compounds into less polar and more volatile derivatives, thereby improving their chromatographic behavior and detection.[1] This application note provides detailed protocols and comparative data for the derivatization of this compound to enhance its analysis by GC-MS.
Derivatization Strategies for Carboxylic Acids
Several derivatization strategies are available for carboxylic acids, primarily falling into three categories: silylation, alkylation (including esterification), and acylation.[2]
-
Silylation: This is a widely used method where an active hydrogen in the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group.[3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common and produce thermally stable TMS esters.[1] The reaction byproducts are typically volatile and do not interfere with the analysis.[1]
-
Esterification (Alkylation): This is the most popular alkylation method, converting the carboxylic acid to an ester.[4] This process decreases the polarity of the original compound.[2] Common reagents include diazomethane, which reacts instantaneously to form methyl esters, and alcohols like methanol (B129727) in the presence of a catalyst such as Boron Trifluoride (BF3).[5][6] For cyclic carboxylic acids, a longer reaction time of about 4 hours is recommended when using methanol with an acid catalyst.[7]
-
Pentafluorobenzyl (PFB) Bromide Derivatization: This alkylation method is particularly effective for creating derivatives with high electron affinity, making them suitable for sensitive detection by GC with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS).[2][8]
Quantitative Data Summary
The choice of derivatization reagent significantly impacts the analytical performance. The following table summarizes key quantitative parameters for different derivatization approaches for carboxylic acids. Please note that specific performance for this compound may vary.
| Derivatization Reagent | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reaction Time | Reaction Temperature | Key Advantages | Key Disadvantages |
| 2,3,4,5,6-Pentafluorobenzyl Bromide (PFB-Br) | GC-NCI-MS | 0.4 - 2.4 ng/L[8] | Not Specified | 30 minutes[8] | Room Temperature[8] | High sensitivity with NCI-MS[8] | Requires specific detector for optimal performance |
| BSTFA + 1% TMCS | GC-MS | Analyte Dependent | Analyte Dependent | 60 minutes[6] | 60 °C[6] | Versatile, reacts with multiple functional groups | Derivatives can be moisture-sensitive |
| BF3-Methanol | GC-MS | Analyte Dependent | Analyte Dependent | ~1 hour (up to 4 hours for cyclic acids)[6][7] | 50 - 60 °C[6] | Generates stable methyl esters (FAMEs)[6] | Can be time-consuming[9] |
| Diazomethane | GC-MS | Analyte Dependent | Analyte Dependent | Instantaneous[5] | Room Temperature[5] | Fast and quantitative reaction[5] | Highly toxic and explosive reagent[5][10] |
Experimental Protocols
Protocol 1: Derivatization of this compound with 2,3,4,5,6-Pentafluorobenzyl Bromide (PFB-Br) for GC-NCI-MS Analysis
This protocol is adapted from a method developed for the analysis of methylpentanoic and cyclohexanecarboxylic acids in wine.[8]
Materials:
-
This compound standard
-
Sample containing this compound
-
2,3,4,5,6-Pentafluorobenzyl bromide (PFB-Br)
-
Acetone (HPLC grade)
-
Potassium carbonate (anhydrous)
-
Hexane (B92381) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (if required):
-
For complex matrices like wine or biological fluids, a solid-phase extraction (SPE) step is recommended to isolate the acidic fraction.
-
-
Derivatization Reaction:
-
Pipette 100 µL of the sample extract or standard solution into a 2 mL reaction vial.
-
Add 50 µL of a 20 g/L solution of PFB-Br in acetone.
-
Add approximately 2 mg of anhydrous potassium carbonate.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes.[8]
-
-
Extraction of Derivatives:
-
Add 100 µL of hexane to the reaction vial.
-
Vortex for 1 minute to extract the PFB esters.
-
Centrifuge for 5 minutes at 5000 rpm to separate the phases.
-
Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final hexane solution into the GC-MS system.
-
Utilize a negative chemical ionization (NCI) source for optimal sensitivity.
-
Protocol 2: Silylation of this compound with BSTFA
This is a general protocol for the silylation of carboxylic acids that can be applied to this compound.[6][11]
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous, as a catalyst)[11]
-
Aprotic solvent (e.g., Dichloromethane, Hexane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Ensure the sample is free of water, as moisture can interfere with the silylation reaction. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.
-
Dissolve the dried sample or standard in a suitable aprotic solvent in a reaction vial.
-
-
Derivatization Reaction:
-
GC-MS Analysis:
-
After cooling to room temperature, the sample can be directly injected into the GC-MS.
-
Analyze the derivatives promptly as TMS derivatives can be susceptible to hydrolysis.[11]
-
Visualizations
Caption: General experimental workflow for the derivatization and analysis of this compound.
Caption: Comparison of Silylation and Esterification derivatization reactions for carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. web.gps.caltech.edu [web.gps.caltech.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methylcyclohexanecarboxylic Acid
Welcome to the technical support center for the purification of 4-Methylcyclohexanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenge in purifying this compound lies in the separation of its cis and trans geometric isomers.[1][2] These isomers have very similar physicochemical properties, including close boiling points and polarities, which makes their separation by standard techniques like distillation and chromatography difficult.[2] The synthesis of this compound, often through the hydrogenation of p-toluic acid, typically results in a mixture of these two isomers.[3][4]
Q2: What are the most effective methods for separating the cis and trans isomers?
The most effective methods for separating the cis and trans isomers of this compound are:
-
Epimerization followed by Recrystallization: This chemical method involves converting the cis isomer to the more thermodynamically stable trans isomer.[1][3] The resulting mixture, enriched in the trans isomer, can then be purified to high levels by recrystallization.[1]
-
Column Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical and preparative techniques for separating the isomers based on subtle differences in their interaction with the stationary phase.[1][2]
-
Fractional Distillation: While theoretically possible, fractional distillation is often inefficient due to the very close boiling points of the cis and trans isomers.[2][5]
Q3: What are the typical impurities found in crude this compound?
Besides the presence of the other geometric isomer, common impurities can include:
-
Unreacted starting materials, such as p-toluic acid if the synthesis involves its hydrogenation.[6][7][8]
-
Byproducts from the synthesis, which could arise from incomplete hydrogenation of the aromatic ring.
-
Residual solvents from the reaction or initial work-up.
Q4: How can I analyze the isomeric ratio and purity of my sample?
Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the most common and effective methods for determining the isomeric ratio and assessing the purity of this compound.[1][9][10][11][12] These techniques provide excellent separation of the isomers and allow for their quantification.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" during recrystallization instead of forming crystals.
"Oiling out" is a common issue with carboxylic acids where the compound separates as a liquid phase instead of a solid.[13][14][15]
-
Possible Cause 1: High impurity concentration.
-
Solution: Perform an initial purification step, such as an acid-base extraction, to remove significant impurities before attempting recrystallization.[16]
-
-
Possible Cause 2: The boiling point of the solvent is higher than the melting point of the solute.
-
Possible Cause 3: The solution is supersaturated.
-
Solution: Avoid high levels of supersaturation by cooling the solution slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.[15]
-
Problem: Poor recovery of the purified compound after recrystallization.
-
Possible Cause 1: The compound is significantly soluble in the cold solvent.
-
Possible Cause 2: Premature crystallization during hot filtration.
Chromatography Issues
Problem: The cis and trans isomers are co-eluting or have poor resolution in GC or HPLC.
Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[19][20][21][22]
-
Possible Cause 1: Inappropriate stationary phase.
-
Possible Cause 2: Unoptimized mobile phase or temperature program.
-
Solution (GC): Optimize the temperature program. A slower temperature ramp rate generally improves the separation of closely eluting compounds.[2][19]
-
Solution (HPLC): Adjust the mobile phase composition. For reversed-phase HPLC, altering the solvent strength (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water) can improve resolution. Adding a small amount (0.1-1%) of a volatile acid like acetic or formic acid to the mobile phase can improve peak shape for carboxylic acids.[16]
-
-
Possible Cause 3: Low column efficiency.
-
Solution: Use a longer column or a column with a smaller internal diameter to increase the number of theoretical plates and improve resolution.[19]
-
Experimental Protocols
Protocol 1: Epimerization of cis-4-Methylcyclohexanecarboxylic Acid to the trans-Isomer
This protocol is adapted from a patented method for the epimerization of 4-substituted cyclohexanecarboxylic acids.[1][3]
-
Reaction Setup: In a suitable reaction vessel, dissolve the mixture of this compound isomers (e.g., a mixture with a high cis content) in a high-boiling inert solvent such as Shellsol 71.
-
Base Addition: Add potassium hydroxide (B78521) (approximately 2 molar equivalents) to the solution.
-
Epimerization: Heat the reaction mixture to 140-150°C for 3.5 hours.
-
Work-up:
-
Cool the reaction mixture.
-
Add water and methanol and allow the phases to separate.
-
Carefully add concentrated hydrochloric acid to the aqueous/methanol phase at 0-5°C until the solution is acidic, which will precipitate the trans-4-Methylcyclohexanecarboxylic acid.
-
-
Isolation: Filter the precipitated solid, wash with cold water, and dry.
-
Final Purification: The resulting trans-4-Methylcyclohexanecarboxylic acid can be further purified by recrystallization from a water/methanol mixture to achieve very high purity.[1]
| Parameter | Value |
| Starting Material | This compound (trans 32.2%, cis 67.8%) |
| Solvent | Shellsol 71 |
| Base | Potassium Hydroxide (96%) |
| Temperature | 140-150 °C |
| Reaction Time | 3.5 hours |
| Purity of trans-isomer after epimerization | 95.8% (by GLC analysis) |
| Purity after recrystallization | 99.99% |
| Yield | 90.0% |
Table 1: Quantitative data for the epimerization and recrystallization of this compound.[1]
Protocol 2: Recrystallization from a Mixed Solvent System (Water/Methanol)
This protocol is suitable for the final purification of the trans-isomer.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude trans-4-Methylcyclohexanecarboxylic acid in a minimum amount of hot methanol.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation.
-
Clarification: Add a few more drops of hot methanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of an ice-cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: GC-MS Analysis of this compound Isomers
This is a general starting protocol that should be optimized for your specific instrument and column.
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile organic solvent like ethyl acetate (B1210297) or dichloromethane.[9]
-
If necessary, perform derivatization (e.g., silylation) to improve the volatility and chromatographic behavior of the carboxylic acid.
-
-
GC-MS System and Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or similar) is recommended for separating geometric isomers. A standard DB-5ms or HP-5MS can also be used as a starting point.[9]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[9]
-
Inlet Temperature: 250 °C.[9]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 5-10 °C/min to 250 °C, hold for 5 minutes. (This needs to be optimized for isomer separation).[9]
-
-
MS Detector:
-
Visualized Workflows
Caption: Workflow for the purification of trans-4-Methylcyclohexanecarboxylic acid via epimerization.
Caption: Troubleshooting guide for resolving co-eluting isomers in chromatography.
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 7. para-toluic acid, 99-94-5 [thegoodscentscompany.com]
- 8. p-Toluic Acid | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 4331-54-8 [chemicalbook.com]
- 11. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. metbio.net [metbio.net]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. mt.com [mt.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. DE69706604D1 - Epimerization of 2- or 4-substituted cyclohexane carboxylic acids - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
Technical Support Center: Optimizing Synthesis of 4-Methylcyclohexanecarboxylic Acid
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methylcyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and well-documented methods for synthesizing this compound include:
-
Hydrogenation of p-Toluic Acid: This is a widely used method involving the reduction of the aromatic ring of p-toluic acid using a catalyst, typically under hydrogen pressure.[1][2]
-
Oxidation of 4-Methylcyclohexane Derivatives: Pathways include the oxidation of compounds like trans-1,4-dimethylcyclohexane.[3]
-
Grignard Reaction: While less common as a primary route, Grignard reagents can be used in multi-step syntheses to introduce the carboxylic acid group.[4][5]
Q2: What are the typical physical properties of this compound?
A2: this compound is a cyclic carboxylic acid with the molecular formula C₈H₁₄O₂.[3] It exists as a mixture of cis and trans isomers. The trans isomer is often a white crystalline solid, while commercial mixtures can be a colorless to white liquid or solid.[3][6] Key properties are summarized below.
| Property | Value (cis/trans mixture) | Reference |
| Molecular Weight | 142.20 g/mol | [3] |
| Melting Point | 108-111 °C | [1] |
| Boiling Point | 134-136 °C (at 15 mmHg) | [1][7] |
| Density | ~1.005 g/mL at 25 °C | [1][7] |
| pKa | ~4.92 | [1] |
| Solubility | Soluble in methanol, chloroform, DMSO | [1][3] |
Q3: How do the cis and trans isomers differ, and how can they be separated or controlled?
A3: The cis and trans isomers differ in the spatial orientation of the methyl and carboxylic acid groups relative to the cyclohexane (B81311) ring. The trans isomer is generally more thermodynamically stable. Synthesis via hydrogenation of p-toluic acid often yields a mixture of isomers.[8] Epimerization, the conversion of one isomer to another, can be achieved by heating the mixture with a strong base like potassium hydroxide (B78521) in a high-boiling solvent.[8] Purification of the trans isomer can also be achieved by recrystallization.[9]
Troubleshooting and Optimization Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly via the hydrogenation of p-toluic acid.
Issue 1: Low or Incomplete Conversion of Starting Material
Q: My hydrogenation of p-toluic acid is stalling, and I have a significant amount of unreacted starting material. What are the common causes and how can I improve the conversion?
A: Low conversion is a frequent issue in catalytic hydrogenation. Several factors can be responsible.
Potential Causes and Solutions:
-
Catalyst Inactivity: The catalyst may be poisoned or deactivated.
-
Solution: Ensure the catalyst is fresh and handled under appropriate conditions. The substrate and solvent must be free of impurities like sulfur compounds or other catalyst poisons. Consider using a higher catalyst loading.
-
-
Insufficient Hydrogen Pressure: The pressure in the reactor may be too low to drive the reaction to completion.
-
Sub-optimal Temperature: The reaction temperature may be too low for the chosen catalyst system.
-
Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen gas.
Issue 2: Formation of Impurities
Q: My final product is impure after workup. What are the likely impurities and how can I remove them?
A: Impurities can arise from side reactions or incomplete removal of reagents during the workup.
Potential Impurities and Purification Strategies:
-
Unreacted p-Toluic Acid: The starting material has different solubility properties than the product.
-
Purification: After the reaction, perform a liquid-liquid extraction. The product, being a carboxylic acid, can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic layer.[10][11] The aqueous layer can then be re-acidified to precipitate the purified product.[12]
-
-
Side-Reaction Products: Over-reduction or other side reactions can generate impurities.
-
Residual Solvent: Solvents from the reaction or extraction (e.g., ethyl acetate) may remain.
-
Purification: Ensure the product is thoroughly dried under vacuum to remove any volatile organic solvents.[10]
-
Issue 3: Difficulty Isolating the Product
Q: I am having trouble isolating the product after the reaction. What is a standard workup procedure?
A: A robust workup procedure is critical for isolating a pure product.
Recommended Workup Protocol:
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature.[1] Remove the solid catalyst by centrifugation or filtration.[2]
-
Extraction: Extract the filtrate with an organic solvent like ethyl acetate.[1]
-
Washing: Wash the organic layer sequentially with water and then brine (a saturated sodium chloride solution).[10] The brine wash helps to remove residual water from the organic layer.[11]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.[10] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[10]
-
Final Purification: Purify the crude product by recrystallization or other chromatographic techniques if necessary.
Experimental Protocols
Protocol 1: Synthesis via Hydrogenation of p-Toluic Acid
This protocol is adapted from established procedures for the catalytic hydrogenation of aromatic carboxylic acids.[1][2]
Materials:
-
p-Toluic acid
-
Deionized water (or other suitable solvent)
-
Hydrogenation catalyst (e.g., Palladium on Carbon (Pd/C), Ruthenium on Carbon (Ru/C))
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Hydrogen gas
Equipment:
-
High-pressure stainless steel autoclave with a PTFE liner
-
Magnetic stirrer and hot plate
-
Filtration or centrifugation equipment
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a PTFE liner, disperse p-toluic acid (e.g., 0.5 mmol, 61 mg) and the catalyst (e.g., 20 mg) in deionized water (5 mL).[1][2]
-
Sealing and Purging: Place the liner in the stainless steel autoclave and seal it. Purge the autoclave by filling it with hydrogen gas and then venting it. Repeat this process 2-3 times to remove all air.
-
Pressurization: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 2.5 MPa).[1][2]
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 110 °C) while stirring vigorously (e.g., 1000 rpm).[1][2] Maintain these conditions until hydrogen uptake ceases or the reaction is complete as determined by a preliminary time study.
-
Workup: Cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Isolation: Remove the reaction mixture and separate the solid catalyst by centrifugation or filtration.[1] Extract the aqueous solution with ethyl acetate.
-
Purification: Wash the combined organic extracts, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[10]
-
Analysis: Analyze the final product for purity and structure confirmation using techniques like Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR).[1][2]
Quantitative Data Summary
The following table summarizes various reported reaction conditions for the synthesis of this compound.
| Synthesis Method | Starting Material | Catalyst / Reagent | Solvent | Temperature (°C) | Other Conditions | Yield (%) | Reference |
| Hydrogenation | p-Toluic Acid | Not Specified | Water | 110 | 2.5 MPa H₂ | Not specified | [1][2] |
| Oxidation | 4-Methylcyclohexanol | Pyridinium dichromate | Dimethylformamide | 20 | 14 hours | 94% | [3] |
| Oxidation | 4-Methylcyclohexanol | Chromium catalyst | Acetic Acid | 20 | 4 hours, Air/O₂ | 1.3% | [3] |
| Epimerization | cis/trans Mixture | Potassium Hydroxide | Shellsol 71 | 140-150 | 3.5 hours | >95% trans | [8] |
References
- 1. This compound | 4331-54-8 [chemicalbook.com]
- 2. trans-4-Methylcyclohexanecarboxylic acid | 13064-83-0 [chemicalbook.com]
- 3. This compound (934-67-8) for sale [vulcanchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CH362: Experimental Chemistry I [sites.science.oregonstate.edu]
- 6. nbinno.com [nbinno.com]
- 7. This compound (cis- and trans- mixture) [chembk.com]
- 8. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 9. [PDF] PROCESS FOR THE PURIFICATION OF TRANS-4-AMINOMETHYL-CYCLOHEXANE CARBOXYLIC ACID | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
troubleshooting guide for the crystallization of 4-Methylcyclohexanecarboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 4-methylcyclohexanecarboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its crystallization?
A1: Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. The compound exists as a mixture of cis and trans isomers, which can influence its crystallization behavior. The trans isomer is typically a white crystalline solid.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value (cis/trans Mixture) | Value (trans Isomer) | Reference |
| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | 142.20 g/mol | [1] |
| Melting Point | ~110 °C | 109-111 °C | [1][2] |
| Boiling Point | 134-136 °C at 15 mmHg | 245 °C at 760 mmHg | [1][2] |
| Solubility | Soluble in chloroform, DMSO, methanol (B129727) | Soluble in methanol | [1][2] |
| pKa | 4.92 ± 0.10 (Predicted) | 4.89 (at 25°C) | [1][2] |
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: A mixture of methanol and water is a reported solvent system for the recrystallization of trans-4-methyl-cyclohexanecarboxylic acid to achieve high purity.[3] For a general approach with a cis-trans mixture, starting with a solvent in which the acid has high solubility at elevated temperatures and low solubility at room temperature is ideal. Methanol is a good initial choice, with water acting as an anti-solvent.
Troubleshooting Guide
Q1: My this compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
-
Solution 1: Adjust the Solvent System. If you are using a single solvent, try switching to a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the acid in a minimal amount of a "good" solvent (like hot methanol) and then slowly add a "poor" solvent (like water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.
-
Solution 2: Ensure Gradual Cooling. Rapid cooling can prevent the molecules from arranging into a crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Solution 3: Reduce the Initial Concentration. The concentration of the acid in the hot solution might be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until a clear solution is formed, and then cool slowly.
Q2: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?
A2: The absence of crystal formation is usually due to either the solution not being sufficiently saturated or the presence of an energy barrier to nucleation.
-
Solution 1: Scratch the Inner Surface of the Flask. Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Add a Seed Crystal. If you have a small crystal of pure this compound, adding it to the cooled solution can initiate crystallization.
-
Solution 3: Reduce the Volume of the Solvent. If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities. Once the volume is reduced, allow the solution to cool again.
-
Solution 4: Cool to a Lower Temperature. Place the flask in an ice bath or a refrigerator to further decrease the solubility of the acid.
Q3: The crystallization happened too quickly, resulting in a fine powder. Is this a problem?
A3: Rapid crystallization is generally undesirable as it can lead to the inclusion of impurities within the crystal lattice, defeating the purpose of recrystallization.
-
Solution: Re-dissolve and Cool Slowly. To obtain purer, larger crystals, gently reheat the solution to redissolve the precipitate. If necessary, add a small amount of additional solvent to ensure the solution is not overly saturated. Then, allow the solution to cool to room temperature slowly and undisturbed. Covering the flask with a watch glass can help to slow down the cooling process.
Q4: The recovery of my purified this compound is very low. What could be the cause?
A4: A low yield can result from several factors during the recrystallization process.
-
Possible Cause 1: Using too much solvent. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.
-
-
Possible Cause 2: Premature crystallization during hot filtration. If the solution cools and crystals form in the filter funnel during the removal of insoluble impurities, product will be lost.
-
Solution: Preheat the filter funnel and the receiving flask before filtering the hot solution. You can do this by passing some hot solvent through the funnel.
-
-
Possible Cause 3: The compound is significantly soluble in the cold solvent.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Methanol/Water Solvent System
This protocol is based on the reported recrystallization of the trans isomer and can be adapted for the cis-trans mixture.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol and gently heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, preheat a gravity filter setup (funnel and filter paper) with hot methanol. Filter the hot solution into a clean Erlenmeyer flask.
-
Addition of Anti-solvent: While the methanol solution is still hot, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for the crystallization of this compound.
References
Technical Support Center: 4-Methylcyclohexanecarboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-Methylcyclohexanecarboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the catalytic hydrogenation of p-toluic acid.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of p-Toluic Acid | Inactive catalyst | - Use a fresh batch of catalyst. Old or improperly stored catalysts can lose activity. - Consider using a more active catalyst, such as Pearlmann's catalyst (Pd(OH)₂/C). |
| Catalyst poisoning | - Ensure the starting material and solvent are free from impurities, especially sulfur compounds, which are known catalyst poisons. - The carboxylic acid group itself can inhibit the catalyst. Using a polar or slightly acidic solvent like acetic acid can sometimes mitigate this effect. | |
| Sub-optimal reaction conditions | - Increase the reaction temperature and/or hydrogen pressure within safe operating limits of the equipment. - Ensure efficient stirring to maximize contact between the catalyst, substrate, and hydrogen. | |
| Low Yield of this compound | Incomplete reaction | - Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction duration. |
| Formation of byproducts | - Over-hydrogenation can lead to the formation of 4-methylcyclohexylmethanol. Using a less active catalyst or milder reaction conditions can help to minimize this. - Incomplete hydrogenation may leave unreacted starting material. Optimizing catalyst loading and reaction time is crucial. | |
| Mechanical loss during workup | - Ensure complete extraction of the product from the reaction mixture. - Minimize transfers between vessels to reduce losses. | |
| Poor Cis/Trans Isomer Ratio | Kinetic vs. Thermodynamic Control | - The initial hydrogenation product is often a mixture of cis and trans isomers. - To obtain a higher ratio of the thermodynamically more stable trans isomer, an epimerization step can be performed. This typically involves heating the isomer mixture with a base, such as potassium hydroxide. |
| Difficulty in Product Purification | Presence of unreacted starting material | - Optimize the reaction to drive it to completion. - Unreacted p-toluic acid can be removed by recrystallization or chromatography. |
| Separation of cis and trans isomers | - For analytical and small-scale separation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective.[1] - Fractional crystallization can also be employed to separate the isomers based on their different solubilities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most widely reported method is the catalytic hydrogenation of p-toluic acid. This method is generally efficient and utilizes readily available starting materials.
Q2: Which catalyst is best for the hydrogenation of p-toluic acid?
While Palladium on carbon (Pd/C) is a commonly used catalyst, studies on related reactions suggest that other catalysts may offer higher yields. For instance, in the hydrogenation of 4-carboxybenzaldehyde to p-toluic acid, a palladium/silica core-shell catalyst has been shown to provide significantly higher yields (up to 99.1%) compared to a commercial 5 wt% Pd/C catalyst (53.74%) under the same conditions.[2] Platinum-based catalysts, such as Pt/TiO₂, have also shown high activity for the hydrogenation of benzoic acid derivatives.[3]
Q3: What are the typical reaction conditions for the hydrogenation of p-toluic acid?
Typical conditions involve heating p-toluic acid with a catalyst in a solvent under hydrogen pressure. A general starting point is a temperature of around 110°C and a hydrogen pressure of 2.5 MPa, using deionized water as the solvent.[4] However, these conditions should be optimized for the specific catalyst and scale of the reaction.
Q4: How can I improve the yield of the desired trans-4-Methylcyclohexanecarboxylic acid isomer?
The hydrogenation of p-toluic acid often results in a mixture of cis and trans isomers. To increase the proportion of the trans isomer, an epimerization step can be performed after the initial hydrogenation. This involves heating the mixture of isomers in the presence of a base like potassium hydroxide.
Q5: What are the potential side products in this reaction?
Potential side products can include unreacted p-toluic acid, and over-hydrogenation products such as 4-methylcyclohexylmethanol. The formation of these byproducts can be minimized by optimizing reaction conditions and catalyst selection.
Q6: My catalyst seems to be inactive. What should I do?
Catalyst deactivation is a common issue.[5]
-
Use a fresh catalyst: Catalysts can lose activity over time due to oxidation or contamination.
-
Check for poisons: Ensure your starting materials and solvents are pure. Sulfur-containing compounds are particularly potent poisons for palladium catalysts.
-
Increase catalyst loading: If deactivation is suspected, increasing the catalyst amount might help to achieve complete conversion.
-
Consider a different catalyst: If a particular catalyst is consistently performing poorly, switching to a different type (e.g., from Pd/C to Pt/C or a specialized catalyst) may be beneficial.
Data Presentation
Table 1: Effect of Temperature on the Yield of p-Toluic Acid from 4-Carboxybenzaldehyde Hydrogenation.
This data is for the hydrogenation of a precursor to p-toluic acid and illustrates the significant impact of reaction temperature on yield with a specific catalyst.[2]
| Catalyst | Temperature (°C) | Hydrogen Pressure | Reaction Time | Yield of p-Toluic Acid (%) |
| Palladium/Silica Core-Shell | 180 | 200 psig | 1 hour | 73.5 |
| Palladium/Silica Core-Shell | 190 | 200 psig | 1 hour | 85.2 |
| Palladium/Silica Core-Shell | 200 | 200 psig | 1 hour | 99.1 |
| 5 wt% Pd/C (Commercial) | 200 | 200 psig | 1 hour | 53.74 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Toluic Acid
This protocol is a general procedure for the synthesis of this compound.
Materials:
-
p-Toluic acid
-
Catalyst (e.g., 5% Pd/C or another suitable hydrogenation catalyst)
-
Solvent (e.g., deionized water, ethanol, or acetic acid)
-
Hydrogen gas
-
Stainless steel autoclave or a similar high-pressure reactor
Procedure:
-
In a stainless steel autoclave with a PTFE liner, add p-toluic acid and the chosen solvent.[4]
-
Add the hydrogenation catalyst to the mixture. A typical catalyst loading is 5-10% by weight relative to the starting material.
-
Seal the autoclave and purge it several times with hydrogen gas to remove any air.[4]
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2.5 MPa).[4]
-
Heat the reaction mixture to the desired temperature (e.g., 110°C) with vigorous stirring.[4]
-
Maintain the temperature and pressure for the desired reaction time, monitoring the reaction progress if possible.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Open the autoclave and filter the reaction mixture to remove the catalyst.
-
Extract the product from the filtrate using a suitable organic solvent (e.g., ethyl acetate).[4]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or chromatography to obtain this compound.
Visualizations
References
- 1. This compound | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TWI400228B - Process for hydrogenating 4-carboxybenzaldehyde to p-toluic acid - Google Patents [patents.google.com]
- 3. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 4331-54-8 [chemicalbook.com]
- 5. scispace.com [scispace.com]
Technical Support Center: HPLC Analysis of 4-Methylcyclohexanecarboxylic Acid
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 4-Methylcyclohexanecarboxylic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered to indicate tailing, although for many assays, peaks with an As up to 1.5 may be acceptable.[3] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1][4]
Q2: What are the primary causes of peak tailing for acidic compounds like this compound?
A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[1][3] For acidic compounds like this compound, this often involves secondary interactions with the stationary phase. Key causes include:
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Secondary Silanol (B1196071) Interactions: Although more common with basic compounds, residual silanol groups on the silica-based stationary phase can interact with acidic analytes, causing tailing.[1][5][6]
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[5][7][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.[9][10]
-
Column Degradation: Physical problems with the column, such as the creation of a void at the inlet or a partially blocked frit, can cause peak tailing for all analytes.[3][11]
-
Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can contribute to band broadening and peak tailing.[5]
Q3: How does the mobile phase pH affect the peak shape of acidic compounds?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. To achieve a symmetrical peak, it is essential to ensure the analyte is in a single, un-ionized form. For an acidic compound, this is achieved by maintaining a mobile phase pH that is at least 2 pH units below its pKa.[12] This suppresses the ionization of the carboxylic acid functional group, minimizing secondary interactions and promoting a single retention mechanism.[6][12]
Q4: Can the choice of HPLC column influence peak tailing for this compound?
A4: Absolutely. The choice of column can significantly impact peak shape. For polar and ionizable compounds, it is advisable to use:
-
End-capped Columns: These columns have fewer residual silanol groups, reducing the potential for secondary interactions.[3]
-
High-Purity Silica (B1680970) Columns (Type B): Modern columns are made with higher purity silica and have lower silanol activity, resulting in better peak shapes for challenging compounds.[1]
-
Hybrid Silica Columns: These columns offer improved pH stability and reduced silanol activity.[1]
Q5: Can my sample preparation or injection solvent cause peak tailing?
A5: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion. It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.
Troubleshooting Guide: Resolving Peak Tailing
This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Initial Assessment & Diagnosis
The first step is to determine the likely cause of the peak tailing. A logical diagnostic workflow can help pinpoint the issue efficiently.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. moravek.com [moravek.com]
- 8. acdlabs.com [acdlabs.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 12. agilent.com [agilent.com]
Technical Support Center: 4-Methylcyclohexanecarboxylic Acid - Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation of 4-Methylcyclohexanecarboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] It is stable under normal storage conditions.[1][3][4][5] Avoid contact with strong oxidizing agents, as they are incompatible.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound and similar cycloalkane carboxylic acids include:
-
Biodegradation: This often involves initial ring-cleavage followed by pathways similar to fatty acid oxidation (β-oxidation).[6]
-
Oxidative Degradation: In the presence of strong oxidizing agents or under certain conditions, oxidative decarboxylation can occur, potentially leading to the formation of cyclohexanone (B45756) and cyclohexene (B86901) derivatives.[7][8] The cyclohexane (B81311) ring itself can also be oxidized, leading to various ring-opened products such as dicarboxylic acids (e.g., adipic acid).[1]
-
Photodegradation: Exposure to UV light can induce decarboxylation, leading to the formation of methylcyclohexane (B89554).[6]
-
Thermal Degradation: At elevated temperatures (likely above 200°C), thermal decomposition through decarboxylation may occur.[9]
Q3: What are the potential degradation products of this compound under stress conditions?
A3: Based on the degradation pathways of similar carboxylic acids, the following are potential degradation products:
-
Hydrolysis (Acidic/Basic): this compound is a carboxylic acid and does not contain ester or amide linkages susceptible to hydrolysis. Therefore, significant degradation via hydrolysis is not expected under typical experimental conditions.
-
Oxidation (e.g., with H₂O₂): Potential products include 4-methylcyclohexanone, hydroxylated derivatives, and ring-opened products such as dicarboxylic acids.[1][7]
-
Photolysis (UV light): The primary degradation product is likely to be methylcyclohexane due to decarboxylation.[6]
-
Thermal: The primary degradation product upon heating is expected to be methylcyclohexane and carbon dioxide.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common and effective analytical techniques for monitoring the degradation of this compound and quantifying its purity are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12] These methods can separate the parent compound from its degradation products and provide quantitative data.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of assay potency or inconsistent results over time. | Degradation of this compound in solution or solid state. | 1. Prepare fresh solutions for each experiment. 2. Verify the purity of the solid material using HPLC or GC-MS. 3. Review storage conditions (temperature, light exposure, container seal). |
| Appearance of unexpected peaks in HPLC or GC-MS chromatograms. | Formation of degradation products. | 1. Analyze a freshly prepared sample as a reference. 2. Perform forced degradation studies (see protocols below) to intentionally generate and identify potential degradation products. 3. Use mass spectrometry (MS) to identify the mass of the unknown peaks and propose potential structures. |
| Change in physical appearance of the solid material (e.g., color change, clumping). | Significant degradation has likely occurred. | 1. Do not use the material for experiments. 2. Dispose of the material according to safety guidelines. 3. Procure a new batch of the compound and store it under the recommended conditions. |
| Poor peak shape (tailing) in GC analysis. | Interaction of the carboxylic acid group with active sites in the GC system. | 1. Derivatize the carboxylic acid to a more volatile ester (e.g., methyl or silyl (B83357) ester) before analysis. 2. Use a deactivated injector liner and a column suitable for acidic compounds. |
Quantitative Data Summary
The following table summarizes available quantitative data on the biodegradation of trans-4-Methyl-1-cyclohexane carboxylic acid. Data on abiotic degradation is limited in the literature.
| Parameter | Condition | Degradation Rate / Observation | Reference |
| Biodegradation | pH 7, 23°C, Initial Conc. 50 mg/L | ~11.0 mg/L/day | [6][13] |
| Biodegradation | 23°C, neutral pH | 5 times faster than at 4°C | [6][13] |
| Biodegradation | pH 10 | Highest degradation rate observed | [6][13][14] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation pathways and products.
1.1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
1.2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v) and heat at 60°C for up to 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v) and heat at 60°C for up to 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v) and keep at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution and solid compound to UV light (e.g., 254 nm) and white light in a photostability chamber for a defined period.
1.3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC or GC-MS method (see Protocol 2 and 3).
Protocol 2: Stability-Indicating HPLC Method
2.1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2.2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.
Protocol 3: GC-MS Analysis
3.1. Derivatization (if necessary for improved peak shape):
-
Esterify the carboxylic acid group to its methyl ester using a suitable reagent like diazomethane (B1218177) or by heating with methanol and an acid catalyst.
3.2. Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. Perfect switching of photoreactivity by acid: photochemical decarboxylation versus transesterification of mesityl cyclohexanecarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Methylcyclohexanecarboxylic Acid
Welcome to the Technical Support Center for the purification of 4-Methylcyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions, and experimental protocols to address challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities in crude this compound are typically its geometric isomer (cis or trans), unreacted starting materials from synthesis, and solvent residues.[1] For instance, if synthesized via the hydrogenation of p-toluic acid, residual starting material may be present.[1] Commercial this compound is often sold as a mixture of cis and trans isomers.[2]
Q2: How can I effectively separate the cis and trans isomers of this compound?
Separation of the cis and trans isomers can be achieved through fractional distillation or column chromatography, taking advantage of their different physical properties.[3] Conversion of the cis-isomer to the more stable trans-isomer can also be accomplished by heating with a strong acid.[4]
Q3: What is the best general approach for purifying this compound?
For general purification to remove non-acidic and some polar impurities, a combination of acid-base extraction followed by recrystallization is highly effective.[5] If isomeric purity is critical, column chromatography may be necessary.[3]
Q4: How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Methanol and chloroform (B151607) are solvents in which the compound is soluble.[2] A water/methanol mixture has been used to achieve high purity of the trans-isomer.[4] It is recommended to test the solubility of a small amount of the crude product in various solvents to determine the best option.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. Rapid cooling. | Select a solvent with a lower boiling point. Use a solvent pair (e.g., dissolve in a "good" solvent and add a "poor" solvent until cloudy, then heat to clarify). Ensure slow cooling to promote crystal formation. |
| Poor recovery after recrystallization | The compound is too soluble in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration. | Choose a solvent with very low solubility for the compound at low temperatures. Use the minimum amount of hot solvent. Preheat the filtration apparatus. |
| Persistent impurities after recrystallization | Impurities have a similar solubility profile to the target compound. | Perform a second recrystallization with a different solvent system. Consider an acid-base extraction before recrystallization.[5] |
| Streaking or tailing on a silica (B1680970) gel TLC plate | The carboxylic acid group interacts strongly with the acidic silica gel. | Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This will keep the carboxylic acid protonated and reduce its interaction with the stationary phase. |
| Product is an oil or sticky gum instead of a solid | Residual impurities are preventing crystal lattice formation. | Triturate the oil with a non-polar solvent in which it is insoluble (e.g., hexanes) to induce solidification. Attempt recrystallization from a different solvent system. Scratch the inside of the flask with a glass rod to create nucleation sites. |
Data Presentation
Physical Properties of this compound Isomers
| Property | trans-Isomer | cis/trans-Mixture |
| Physical Appearance | White crystals or powder | Colorless to white liquid/solid |
| Melting Point (°C) | 109-111 or 108.0-114.0 | 110 |
| Boiling Point (°C) | 245 (at 760 mmHg) | 134-136 (at 15 mmHg) or 140 (at 20 mmHg) |
| Density (g/cm³) | 1.025 ± 0.06 | 1.0 ± 0.1 |
Data sourced from Vulcanchem[2]
Solubility of this compound
| Solvent | Solubility |
| Methanol | Soluble[2] |
| Chloroform | Soluble[2] |
| DMSO | Soluble[2] |
| Water | Miscible with acetic acid, miscible with acetone, miscible with acetonitrile, miscible with 1-butanol, miscible with t-butyl alcohol, miscible with diethylene glycol, miscible with diglyme, miscible with 1,2-dimethoxyethane, miscible with dimethylformamide (DMF), miscible with dimethyl sulfoxide (B87167) (DMSO), miscible with 1,4-dioxane, miscible with ethanol, miscible with ethylene (B1197577) glycol, miscible with glycerin.[6][7][8] |
Note: Quantitative solubility data is limited in the available literature. It is recommended to perform solubility tests to determine optimal solvent systems for recrystallization.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its salt.
-
Separation: Separate the aqueous layer. Wash the organic layer with the aqueous base solution again to ensure complete extraction.
-
Washing: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as 2M hydrochloric acid (HCl), until the this compound precipitates out.
-
Isolation: Collect the purified solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and dry thoroughly under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the solid product obtained from acid-base extraction or for improving the purity of a crystalline sample.
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product. A good solvent will dissolve the compound when hot but not when cold. A water/methanol mixture is a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a preheated funnel and filter paper to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
This method is useful for separating compounds with similar polarities, such as the cis and trans isomers.
-
Stationary Phase and Mobile Phase Selection: For normal-phase chromatography, silica gel is a common stationary phase. The mobile phase (eluent) can be a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). To improve peak shape, 0.5-1% acetic acid can be added to the eluent. The optimal eluent composition should be determined by thin-layer chromatography (TLC).
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin elution with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 4: Purification by Vacuum Distillation
This method is suitable for purifying liquid samples of this compound, particularly the cis/trans mixture which can be a liquid at room temperature.[2]
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Use a stir bar or boiling chips in the distilling flask for smooth boiling. Ensure all joints are properly sealed.
-
Pre-distillation Workup: It is recommended to perform an acid-base wash of the crude material before distillation to remove any non-volatile acidic or basic impurities.[9]
-
Applying Vacuum: Begin stirring and slowly apply the vacuum. A stable, reduced pressure will lower the boiling point of the compound.
-
Heating: Gently heat the distilling flask.
-
Fraction Collection: Collect the distillate in fractions. The boiling point will depend on the pressure inside the apparatus. For a mixture of isomers, the boiling point is reported to be 134-136 °C at 15 mmHg.[2]
-
Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
References
- 1. trans-4-Methylcyclohexanecarboxylic acid | 13064-83-0 [chemicalbook.com]
- 2. This compound (934-67-8) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 8. csustan.edu [csustan.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 4-Methylcyclohexanecarboxylic Acid Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up of 4-Methylcyclohexanecarboxylic acid production. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound and what are the key scale-up considerations?
A1: The most prevalent industrial synthesis route is the catalytic hydrogenation of p-toluic acid. This process involves the reduction of the aromatic ring of p-toluic acid to a cyclohexane (B81311) ring in the presence of a catalyst and hydrogen gas.
Key scale-up considerations for this process include:
-
Heat Management: The hydrogenation of aromatic rings is a highly exothermic reaction. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. Inadequate heat management can lead to temperature gradients, side reactions, and potential safety hazards.
-
Mass Transfer: Efficient mixing of the three phases (solid catalyst, liquid substrate/solvent, and gaseous hydrogen) is critical. On a larger scale, achieving sufficient hydrogen dissolution in the liquid phase and contact with the catalyst surface can become a limiting factor, affecting reaction rate and completeness.
-
Catalyst Handling and Separation: The pyrophoric nature of many hydrogenation catalysts (e.g., Raney Nickel, Palladium on carbon) requires careful handling procedures, especially at an industrial scale. Efficient filtration and recovery of the catalyst after the reaction are crucial for process economics and safety.
-
Control of Isomer Ratio: The reaction produces a mixture of cis- and trans-isomers of this compound. The ratio of these isomers is influenced by reaction conditions and may need to be controlled to meet product specifications.
-
Safety: Handling large quantities of flammable hydrogen gas under pressure presents significant safety risks. Robust reactor design, proper ventilation, and established safety protocols are paramount.
Q2: How do reaction parameters influence the cis/trans isomer ratio of this compound during the hydrogenation of p-toluic acid?
A2: The cis/trans isomer ratio is a critical quality attribute of this compound and is significantly influenced by the reaction conditions. Generally, the trans isomer is the thermodynamically more stable product.
-
Temperature: Higher reaction temperatures tend to favor the formation of the more stable trans isomer.[1]
-
Catalyst: The choice of catalyst can influence the stereoselectivity of the hydrogenation. For example, rhodium-based catalysts have been shown to be effective in controlling isomer ratios in similar hydrogenations.[1]
-
Solvent: The polarity of the solvent can affect the adsorption of the substrate on the catalyst surface, thereby influencing the stereochemical outcome of the reaction.
-
Pressure: While hydrogen pressure primarily affects the reaction rate, it can also have a secondary effect on the isomer ratio.
-
Base Addition: In some cases, the addition of a base can be used to promote the epimerization of the cis isomer to the more stable trans isomer, driving the equilibrium towards the desired product. A process for the epimerization of 4-substituted cyclohexanecarboxylic acids by heating with potassium hydroxide (B78521) has been described.[2][3]
Q3: What are the recommended methods for purifying this compound at an industrial scale, particularly for separating the cis and trans isomers?
A3: Large-scale purification of this compound typically involves a combination of techniques to remove impurities and to separate the cis and trans isomers.
-
Recrystallization: This is a common method for purifying the final product. The choice of solvent is critical and is often a mixture (e.g., water/methanol) to achieve good separation.[4] By carefully controlling the temperature and solvent composition, it is possible to selectively crystallize one isomer, leaving the other in the mother liquor.
-
Fractional Distillation: Due to the difference in their physical properties, fractional distillation under reduced pressure can be employed to separate the cis and trans isomers. This method is particularly useful for large quantities.
-
Chromatography: While more common at the laboratory scale, large-scale chromatographic techniques such as simulated moving bed (SMB) chromatography can be used for high-purity separations of isomers in the pharmaceutical industry.
Troubleshooting Guides
Problem 1: Low or Stalled Reaction Conversion during Hydrogenation
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | - Ensure starting materials and solvent are free from catalyst poisons (e.g., sulfur compounds). - Check for proper catalyst handling to avoid deactivation by air. - Consider increasing catalyst loading or using a fresh batch of catalyst. |
| Insufficient Mass Transfer (Poor H₂ Dissolution) | - Increase agitation speed to improve gas-liquid mixing. - Ensure the sparging system is functioning correctly to create fine hydrogen bubbles. - Check for adequate hydrogen pressure and flow rate. |
| Low Reaction Temperature | - Verify the accuracy of the temperature probe. - Ensure the heating system is functioning correctly to maintain the target reaction temperature. |
| Hydrogen Starvation | - Calculate the stoichiometric hydrogen requirement and ensure an adequate supply is available.[5] - Check for leaks in the hydrogen delivery system. |
Problem 2: Poor Control of Exothermic Reaction and Temperature Spikes
| Potential Cause | Troubleshooting Step |
| Inadequate Heat Removal Capacity | - Ensure the reactor cooling system is operating at full capacity. - Reduce the rate of hydrogen addition to control the rate of heat generation. - Consider using a solvent with a higher boiling point to absorb more heat. |
| Poor Heat Transfer | - Check for fouling on the internal surfaces of the reactor or cooling coils. - Ensure proper agitation to promote heat transfer from the reaction mixture to the cooling surfaces. |
| Incorrect Reaction Initiation | - Introduce hydrogen gradually to the reaction mixture at the target temperature, rather than heating a pre-pressurized reactor. |
Problem 3: Undesirable Cis/Trans Isomer Ratio in the Final Product
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | - Adjust the reaction temperature. Higher temperatures generally favor the trans isomer.[1] |
| Incorrect Catalyst or Solvent | - Screen different catalysts (e.g., Rh/C, Pt/C) and solvents to optimize for the desired isomer.[1] |
| Equilibrium Not Reached | - Increase the reaction time to allow for epimerization to the thermodynamically favored isomer. |
| No Epimerization Step | - If a high trans ratio is required, consider adding a post-hydrogenation epimerization step by treating the isomer mixture with a base like potassium hydroxide at elevated temperatures.[2][3] |
Problem 4: Difficulty in Catalyst Filtration and Handling
| Potential Cause | Troubleshooting Step |
| Fine Catalyst Particles | - Use a filter aid (e.g., Celite) to improve filtration efficiency. - Select a catalyst with a larger particle size if available. |
| Pyrophoric Nature of Catalyst | - Ensure the catalyst is always handled under a blanket of inert gas (e.g., nitrogen or argon). - Wet the catalyst with solvent before exposure to air. - Use enclosed filtration systems to minimize operator exposure. |
| Catalyst Clogging the Filter | - Back-flushing the filter with an inert gas can help dislodge clogged particles. - Optimize the filtration pressure and flow rate. |
Experimental Protocols & Data
General Protocol for Catalytic Hydrogenation of p-Toluic Acid
This protocol provides a general starting point. Optimization will be required for scale-up.
-
Reactor Preparation: The hydrogenation reactor should be thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen).
-
Charging: Charge the reactor with p-toluic acid, a suitable solvent (e.g., acetic acid, ethanol), and the hydrogenation catalyst (e.g., 5% Pd/C or Rh/C). The catalyst loading is typically in the range of 0.5-5% w/w relative to the p-toluic acid.
-
Inerting: Seal the reactor and perform several cycles of pressurizing with nitrogen followed by venting to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar). Heat the mixture to the target temperature (e.g., 80-150°C) with vigorous agitation.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by in-process analysis using techniques like HPLC or in-situ IR spectroscopy.[6][7]
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Completion and Cooldown: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.
-
Venting and Purging: Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture under an inert atmosphere to remove the catalyst. The catalyst should be kept wet with solvent to prevent ignition.
-
Product Isolation: The filtrate containing the this compound is then processed for purification (e.g., solvent evaporation followed by recrystallization or distillation).
Quantitative Data for Starting Material and Product
| Property | p-Toluic Acid | This compound (mixture of isomers) |
| Molecular Formula | C₈H₈O₂ | C₈H₁₄O₂ |
| Molecular Weight | 136.15 g/mol | 142.20 g/mol [8] |
| Appearance | White to off-white solid[9] | Colorless to white crystals or liquid[10] |
| Melting Point | 177 - 180 °C[11] | Varies with isomer ratio |
| Boiling Point | 274 - 275 °C[11] | ~255-257 °C |
| Solubility | Soluble in alcohol, ether[12] | Soluble in methanol, chloroform, DMSO |
Safety Information
| Substance | Key Hazards | Recommended Precautions |
| p-Toluic Acid | May cause eye, skin, and respiratory tract irritation.[9][12] | Wear appropriate PPE (gloves, goggles, lab coat). Use in a well-ventilated area. Avoid dust formation.[11][13] |
| This compound | Causes skin and serious eye irritation. May cause respiratory irritation.[8] | Wear appropriate PPE. Use in a well-ventilated area. Avoid inhalation of dust/vapors.[4][14] |
| Hydrogen Gas | Highly flammable and can form explosive mixtures with air. | Use in a well-ventilated area or in a dedicated hydrogenation facility. Ensure all equipment is properly grounded. Use spark-proof tools. |
| Hydrogenation Catalysts (e.g., Pd/C) | Pyrophoric (can ignite spontaneously in air). | Handle under an inert atmosphere. Keep wetted with solvent. |
Visualizations
Workflow for Scale-Up of this compound Production
Caption: A typical workflow for scaling up the production of this compound.
Troubleshooting Logic for Low Hydrogenation Conversion
Caption: A troubleshooting decision tree for addressing low conversion in hydrogenation reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Page loading... [guidechem.com]
- 5. operations.refiningcommunity.com [operations.refiningcommunity.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. This compound (934-67-8) for sale [vulcanchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. szabo-scandic.com [szabo-scandic.com]
- 13. fishersci.fi [fishersci.fi]
- 14. cleanchemlab.com [cleanchemlab.com]
influence of catalyst on the stereoselectivity of 4-Methylcyclohexanecarboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of 4-methylcyclohexanecarboxylic acid, with a specific focus on controlling the stereoselectivity of the reaction through catalyst selection. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of p-toluic acid. This reaction involves the reduction of the aromatic ring of p-toluic acid using hydrogen gas in the presence of a heterogeneous catalyst.
Q2: What are the possible stereoisomers of this compound, and why is controlling their formation important?
A2: this compound exists as two geometric isomers: cis-4-methylcyclohexanecarboxylic acid and trans-4-methylcyclohexanecarboxylic acid. In the cis isomer, the methyl and carboxylic acid groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. The specific stereoisomer can significantly impact the biological activity and physicochemical properties of downstream products in drug development and materials science. Therefore, controlling the stereoselectivity of the synthesis is often critical.
Q3: How does the choice of catalyst influence the stereoselectivity (cis/trans ratio) of the product?
A3: The catalyst plays a crucial role in determining the cis/trans ratio of the final product. Different metals and catalyst supports exhibit different selectivities. For instance, rhodium-based catalysts, particularly those with cyclic (amino)(alkyl)carbene (CAAC) ligands, are known to favor the formation of the cis isomer.[1][2] Conversely, platinum on a titanium dioxide support (Pt/TiO₂) has been reported to yield a higher proportion of the trans isomer. The catalyst support, such as alumina (B75360) or carbon, can also influence the stereochemical outcome.
Q4: What analytical methods are used to determine the cis/trans isomer ratio?
A4: The ratio of cis to trans isomers is typically determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC). The individual isomers can be identified and quantified by comparing their retention times to those of known standards. Structural confirmation is often performed using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of p-Toluic Acid | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds, carbon monoxide).[3] The catalyst may also have sintered (agglomerated) at high temperatures. 2. Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to drive the reaction to completion. 3. Inadequate Mixing: Poor agitation can lead to mass transfer limitations, preventing the reactants from effectively interacting with the catalyst surface. 4. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the reaction. | 1. Catalyst Deactivation: Ensure the purity of all reagents and gases. Consider using a guard bed to remove potential poisons. If sintering is suspected, catalyst characterization (e.g., TEM) may be necessary. Catalyst regeneration (e.g., by calcination for coked catalysts) may be possible.[3] 2. Insufficient Hydrogen Pressure: Gradually increase the hydrogen pressure and monitor the reaction progress. 3. Inadequate Mixing: Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture. 4. Low Reaction Temperature: Gradually increase the reaction temperature while monitoring for side reactions or catalyst deactivation. |
| Poor Stereoselectivity (Undesired cis/trans ratio) | 1. Incorrect Catalyst Choice: The selected catalyst may not be optimal for the desired stereoisomer. 2. Reaction Conditions: Temperature, pressure, and solvent can all influence the stereochemical outcome. Isomerization of the product may occur under certain conditions.[4] 3. Catalyst Support Effects: The nature of the catalyst support (e.g., acidity, porosity) can affect the adsorption of the substrate and influence the stereoselectivity. | 1. Incorrect Catalyst Choice: Select a catalyst known to favor the desired isomer (e.g., a rhodium-based catalyst for the cis isomer). 2. Reaction Conditions: Systematically vary the temperature, pressure, and solvent to optimize the cis/trans ratio. Lower temperatures often favor the kinetically controlled product. 3. Catalyst Support Effects: Experiment with different catalyst supports (e.g., carbon, alumina, titania) to determine the effect on stereoselectivity. |
| Difficulty in Product Isolation/Purification | 1. Incomplete Reaction: The presence of unreacted starting material can complicate purification. 2. Formation of Byproducts: Side reactions, such as hydrodecarboxylation, can lead to impurities. 3. Emulsion Formation during Workup: The carboxylic acid product can act as a surfactant, leading to stable emulsions during aqueous extraction. | 1. Incomplete Reaction: Monitor the reaction to completion using TLC, GC, or HPLC. 2. Formation of Byproducts: Optimize reaction conditions (temperature, pressure, reaction time) to minimize byproduct formation. 3. Emulsion Formation during Workup: Add a saturated brine solution to help break the emulsion. Alternatively, filter the mixture through a pad of celite. |
Data Presentation: Catalyst Influence on Stereoselectivity
The following table summarizes the influence of different catalysts on the stereoselectivity of this compound synthesis.
| Catalyst | Support | Predominant Isomer | Reported cis/trans Ratio | Reference |
| Platinum (Pt) | TiO₂ | trans | 32:68 | [5] |
| Rhodium (Rh) | - | cis | Qualitatively high cis | [1][2] |
| Ruthenium (Ru) | Al₂O₃ | - | Data not available | - |
Note: The exact cis/trans ratio can be highly dependent on the specific reaction conditions.
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
General Procedure for Catalytic Hydrogenation of p-Toluic Acid
Materials:
-
p-Toluic acid
-
Selected Catalyst (e.g., 5% Rh/C, 5% Ru/Al₂O₃, or 5% Pt/TiO₂)
-
Solvent (e.g., deionized water, ethanol, or hexane)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
-
Glass liner for the autoclave (optional, but recommended to prevent contamination)
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)
-
Rotary evaporator
-
Analytical instruments (GC, HPLC, GC-MS)
Procedure:
-
Reactor Setup: Place a weighed amount of p-toluic acid and the chosen catalyst into the reactor vessel. A typical substrate-to-catalyst ratio is 20:1 to 100:1 by weight.
-
Solvent Addition: Add the desired solvent to the reactor. The concentration of p-toluic acid is typically in the range of 0.1-1.0 M.
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Purging: Seal the reactor and purge the system with nitrogen gas several times to remove any residual air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Reaction: Heat the reactor to the desired temperature (e.g., 80-150 °C) and begin stirring.
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Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or HPLC. The reaction is complete when the starting material is no longer detected.
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Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
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Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed product.
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Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Analysis: The crude product can be purified by recrystallization or column chromatography. The final product should be analyzed by GC, HPLC, and GC-MS to determine the purity and the cis/trans isomer ratio.
Example Protocol using Pt/TiO₂ for a trans-selective Synthesis
This protocol is adapted from a procedure for the hydrogenation of benzoic acid derivatives.[5][6]
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Reactor Loading: In a high-pressure autoclave, combine p-toluic acid (e.g., 1 mmol), 5% Pt/TiO₂ catalyst (e.g., 20 mg), and n-hexane (e.g., 10 mL).
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Purging: Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen gas.
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Reaction Conditions: Pressurize the reactor to 50 bar with hydrogen gas. Heat the mixture to 80°C with vigorous stirring.
-
Reaction Time: Maintain these conditions for approximately 10 hours, or until reaction completion is confirmed by GC analysis.
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Work-up and Analysis: After cooling and depressurizing the reactor, filter off the catalyst. The filtrate can be analyzed directly by GC and GC-MS to determine the conversion and the cis/trans isomer ratio, which is expected to favor the trans isomer.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Stereoselectivity
This diagram outlines a logical approach to troubleshooting experiments where the desired stereoselectivity is not achieved.
Caption: Troubleshooting logic for addressing low stereoselectivity.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Rate of hydrogenation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Cis- and Trans-4-Methylcyclohexanecarboxylic Acid: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the cis- and trans-isomers of 4-Methylcyclohexanecarboxylic acid, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting a side-by-side examination of their physicochemical properties, spectral data, and conformational analysis, this document serves as a crucial resource for understanding the nuanced differences between these two stereoisomers.
Introduction
Cis- and trans-4-Methylcyclohexanecarboxylic acid are geometric isomers that, despite sharing the same molecular formula and connectivity, exhibit distinct physical, chemical, and potentially biological properties due to the different spatial arrangements of their methyl and carboxylic acid groups on the cyclohexane (B81311) ring. Understanding these differences is paramount for applications in chemical synthesis, materials science, and pharmacology.
Physicochemical Properties
The spatial orientation of the functional groups in the cis and trans isomers directly influences their intermolecular interactions, leading to notable differences in their physical properties. The trans isomer generally exhibits a higher melting point and lower density compared to a mixture of the isomers. The acidity, as indicated by the pKa value, is also subtly influenced by the stereochemistry.
| Property | Cis-4-Methylcyclohexanecarboxylic Acid | Trans-4-Methylcyclohexanecarboxylic Acid | Mixture (Cis- and Trans-) |
| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol | 142.20 g/mol | 142.20 g/mol |
| Melting Point | Data not readily available | 109-111 °C | 108-111 °C[1] |
| Boiling Point | Data not readily available | Data not readily available | 134-136 °C (at 15 mmHg)[1] |
| Density | Data not readily available | Data not readily available | 1.005 g/mL at 25 °C[1] |
| pKa | Data not readily available | Predicted: 4.92 ± 0.10[1] | Predicted: 4.92 ± 0.10[1] |
Conformational Analysis
The cyclohexane ring in both isomers predominantly adopts a chair conformation to minimize steric and torsional strain. The relative stability of the conformers is determined by the axial or equatorial positions of the methyl and carboxylic acid substituents.
In trans-4-Methylcyclohexanecarboxylic acid , the most stable conformation has both the methyl and carboxylic acid groups in equatorial positions, thus avoiding unfavorable 1,3-diaxial interactions.[2] This diequatorial arrangement leads to a more stable and lower energy state.
For cis-4-Methylcyclohexanecarboxylic acid , one substituent must be in an axial position while the other is equatorial. Through a ring-flip, these positions can interchange. The equilibrium will favor the conformer where the bulkier carboxylic acid group occupies the more spacious equatorial position to minimize steric strain.
References
4-Methylcyclohexanecarboxylic acid versus other cyclohexanecarboxylic acids
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a detailed comparison of 4-Methylcyclohexanecarboxylic acid against its parent compound, cyclohexanecarboxylic acid, and its positional isomers, 2-methylcyclohexanecarboxylic acid and 3-methylcyclohexanecarboxylic acid. This comparison is based on their physicochemical properties, acidity, and applications, supported by available experimental data.
Physicochemical Properties
The position of the methyl group on the cyclohexane (B81311) ring influences the physical properties of these carboxylic acids, such as their boiling point, melting point, and density. These properties are critical for considerations in process chemistry, formulation, and material science.
| Property | Cyclohexanecarboxylic Acid | 2-Methylcyclohexanecarboxylic Acid (mixture of cis/trans) | 3-Methylcyclohexanecarboxylic Acid (mixture of cis/trans) | This compound (mixture of cis/trans) |
| Molecular Formula | C₇H₁₂O₂ | C₈H₁₄O₂ | C₈H₁₄O₂ | C₈H₁₄O₂[1] |
| Molecular Weight ( g/mol ) | 128.17 | 142.20[2] | 142.20[3] | 142.20[1] |
| Boiling Point (°C) | 232-233 | 241-242 (at 746 mmHg) | - | 134-136 (at 15 mmHg) |
| Melting Point (°C) | 29-31 | - | - | 108-111 |
| Density (g/mL at 25 °C) | 1.033 | 1.009 | - | 1.005 |
| Refractive Index (n20/D) | 1.461 | 1.4633 | - | 1.4598 |
Acidity (pKa)
The acidity of a carboxylic acid, represented by its pKa value, is a crucial parameter in drug development as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The position of the electron-donating methyl group can subtly affect the acidity of the carboxyl group.
| Compound | Isomer | pKa |
| Cyclohexanecarboxylic Acid | - | 4.90 |
| This compound | cis | 5.03 |
| This compound | trans | 4.85 |
| 2-Methylcyclohexanecarboxylic Acid | cis | 5.55 (Predicted)[4] |
The experimental data for this compound shows that the trans isomer is slightly more acidic than the cis isomer. This can be attributed to the stereochemical arrangement of the methyl and carboxyl groups, which can influence the stability of the carboxylate anion.
Applications
Cyclohexanecarboxylic acids are versatile building blocks in various fields, most notably in the synthesis of liquid crystals and pharmaceuticals.
Liquid Crystals
Substituted cyclohexanecarboxylic acids are important precursors for liquid crystal materials. The rigid cyclohexane core provides the necessary structural anisotropy for the formation of mesophases. The properties of the resulting liquid crystals, such as the clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase), are highly dependent on the molecular structure of the constituent molecules.
While comprehensive comparative data for liquid crystals derived from all three methyl-substituted isomers is scarce, a study on the mesomorphic characteristics of 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid and its 2-methyl substituted analog provides some insight. It was observed that the introduction of a methyl group at the 2-position of the cyclohexane ring in the cis configuration, relative to the carboxyl group, leads to a significant decrease in the clearing point of the corresponding 4-cyanophenyl ester compared to the unsubstituted analog.[5] This suggests that steric hindrance near the carboxylic acid group can disrupt the molecular packing required for a stable liquid crystalline phase.
Pharmaceuticals
Cyclohexanecarboxylic acid derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[6] The cyclohexane scaffold is a common motif in drug molecules, offering a three-dimensional structure that can effectively interact with biological targets. The position of substituents on the ring can significantly impact the pharmacological activity, selectivity, and pharmacokinetic properties of a drug candidate.
The structure-activity relationship (SAR) is a critical concept in drug design, where modifications to a molecule's structure are correlated with changes in its biological activity. For substituted cyclohexanecarboxylic acids, the position and stereochemistry of the methyl group can influence how the molecule binds to a target receptor or enzyme.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of chemical compounds. Below are outlines for key experiments relevant to the properties and applications discussed.
Synthesis of Substituted Cyclohexanecarboxylic Acids
A common method for the synthesis of methyl-substituted cyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding methyl-substituted benzoic acids (toluic acids).
General Protocol for Hydrogenation:
-
Reaction Setup: In a high-pressure autoclave, dissolve the substituted benzoic acid (e.g., p-toluic acid for this compound) in a suitable solvent (e.g., water or an organic solvent).
-
Catalyst Addition: Add a hydrogenation catalyst, such as Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C).
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to a specified pressure (e.g., 2-5 MPa). Heat the reaction mixture to a set temperature (e.g., 100-150 °C) with stirring.
-
Work-up: After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst. The product can then be isolated by extraction and purified by crystallization or distillation.
Determination of pKa by Potentiometric Titration
-
Sample Preparation: Prepare a standard solution of the carboxylic acid in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Titration: Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Measurement of Clearing Point (Nematic-Isotropic Transition)
-
Sample Preparation: Place a small amount of the liquid crystal material on a microscope slide and cover with a coverslip.
-
Instrumentation: Use a hot-stage polarizing optical microscope (POM).
-
Measurement: Slowly heat the sample on the hot stage. The clearing point is the temperature at which the birefringent liquid crystal texture disappears, and the sample becomes completely dark (isotropic). This transition can be confirmed using Differential Scanning Calorimetry (DSC), where it appears as an endothermic peak.[7]
Conclusion
This guide highlights the key differences between this compound, its positional isomers, and the parent cyclohexanecarboxylic acid. The position of the methyl group has a demonstrable effect on the physicochemical properties and acidity of these compounds. While direct comparative data in specific applications like liquid crystals and pharmaceuticals is limited, the available information underscores the importance of isomeric purity and stereochemistry in determining the performance of materials and the biological activity of drug candidates. Further experimental studies directly comparing these isomers would be invaluable for a more comprehensive understanding and for guiding the rational design of new materials and therapeutics.
References
- 1. This compound | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 85811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 114490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
validation of an analytical method for 4-Methylcyclohexanecarboxylic acid
A Comparative Guide to the Validation of Analytical Methods for 4-Methylcyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method for the quantification of this compound (4-MCCA) is crucial for accurate assessment in various matrices. This guide provides an objective comparison of common analytical techniques, supported by generalized experimental data and detailed methodologies, to aid in the selection of the most appropriate method based on specific analytical needs.
Comparison of Analytical Method Performance
The choice of an analytical method is a critical decision that depends on the required sensitivity, selectivity, and sample throughput. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of organic acids like 4-MCCA. The following table summarizes the typical performance characteristics of these methods.[1]
| Performance Metric | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% | 80-120% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Limit of Detection (LOD) | µg/mL range | pg/mL to ng/mL range | ng/mL range |
| Limit of Quantification (LOQ) | µg/mL range | pg/mL to ng/mL range | ng/mL range |
| Selectivity | Moderate | High | High |
| Throughput | High | High | Moderate |
| Derivatization | Not typically required | Not always required | Often required |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide generalized methodologies for the analysis of 4-MCCA using HPLC-UV, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 4-MCCA at higher concentrations and in simpler matrices.
-
Instrumentation : An HPLC system equipped with a UV detector.
-
Chromatographic Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 30 mM K₂HPO₄ adjusted to an acidic pH) and an organic solvent like acetonitrile (B52724).[2]
-
Flow Rate : Typically in the range of 0.8-1.2 mL/min.[2]
-
Detection : UV detection at a low wavelength, such as 210 nm, is suitable for carboxylic acids.[3]
-
Sample Preparation : Samples are typically diluted in the mobile phase and filtered through a 0.45 µm syringe filter before injection.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification of 4-MCCA in complex biological matrices.[5][6]
-
Instrumentation : An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[1]
-
Chromatographic Column : A C18 or similar reversed-phase column with smaller particle sizes for better resolution.
-
Mobile Phase : A gradient elution with a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate : Typically in the range of 0.3-0.6 mL/min for standard analytical columns.[1]
-
Ionization : Electrospray ionization (ESI) in negative ion mode is generally suitable for carboxylic acids.[5]
-
Mass Analysis : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor and product ion transitions for 4-MCCA.
-
Sample Preparation : For biological samples, protein precipitation with a solvent like acetonitrile, followed by centrifugation, is a common approach. The supernatant can be directly injected or further purified by solid-phase extraction (SPE) if necessary.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 4-MCCA, a derivatization step is required to increase volatility.[7]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation and Derivatization :
-
The sample containing 4-MCCA is extracted using a suitable solvent.
-
The extract is dried, and a derivatizing agent such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) is added in a solvent like acetone, along with a catalyst (e.g., potassium carbonate).[3]
-
The mixture is incubated to form the pentafluorobenzyl ester of 4-MCCA, which is more volatile.[3]
-
-
Chromatographic Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.[1][3]
-
Injection : The derivatized sample is injected in splitless mode for trace analysis.[3]
-
Carrier Gas : Helium is used as the carrier gas at a constant flow rate.[3]
-
Mass Analysis : The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[1]
Mandatory Visualizations
To further aid in the understanding of the analytical workflows and logical relationships, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Methylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
4-Methylcyclohexanecarboxylic acid is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its structural motif is found in a variety of biologically active molecules. The selection of an appropriate synthetic route to this compound is crucial for efficiency, scalability, and cost-effectiveness in research and development. This guide provides an objective comparison of three primary synthetic routes to this compound, supported by experimental data and detailed protocols.
At a Glance: Synthetic Route Comparison
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Grignard Carboxylation | Route 3: Malonic Ester Synthesis |
| Starting Material | p-Toluic acid | 4-Methylcyclohexyl halide | 4-Methylcyclohexyl halide, Diethyl malonate |
| Key Transformation | Reduction of an aromatic ring | Nucleophilic addition of a Grignard reagent to CO2 | Alkylation of a malonic ester followed by hydrolysis and decarboxylation |
| Typical Yield | High (>90%) | Moderate to High (60-80%) | Moderate (50-70%) |
| Stereoselectivity | Produces a mixture of cis and trans isomers | Isomer ratio depends on the starting halide | Isomer ratio depends on the starting halide |
| Key Advantages | High yield, readily available starting material. | Direct carboxylation, well-established reaction. | Versatile for creating substituted carboxylic acids. |
| Key Challenges | Requires high-pressure hydrogenation equipment, separation of isomers may be needed. | Moisture-sensitive reagents, requires anhydrous conditions. | Multi-step process, potential for side reactions. |
Route 1: Catalytic Hydrogenation of p-Toluic Acid
This is one of the most common and high-yielding methods for the synthesis of this compound. The process involves the reduction of the aromatic ring of p-toluic acid using a catalyst, typically a noble metal such as rhodium or ruthenium on a carbon support, under hydrogen pressure.
Experimental Protocol:
Materials:
-
p-Toluic acid
-
5% Rhodium on alumina (B75360) catalyst
-
Solvent (e.g., water, acetic acid)
-
Hydrogen gas
Procedure:
-
A high-pressure autoclave is charged with p-toluic acid and the 5% Rh/Al2O3 catalyst in a suitable solvent.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 70-100 atm).
-
The reaction mixture is heated to a specific temperature (e.g., 100-150 °C) and stirred vigorously for a set period (e.g., 4-6 hours).
-
After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The product is a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the catalyst and reaction conditions. Further purification and separation of isomers can be achieved by crystallization or chromatography.
Quantitative Data:
| Catalyst | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Cis:Trans Ratio |
| 5% Rh/Al2O3 | 120 | 70 | 4 | >95 | ~2:1 |
| 5% Ru/C | 130 | 80 | 6 | ~90 | Varies |
Note: The cis/trans ratio can be altered by subsequent isomerization steps if a specific isomer is desired.
Route 2: Grignard Carboxylation
The Grignard reaction provides a direct method for the synthesis of carboxylic acids. This route involves the preparation of a Grignard reagent from a 4-methylcyclohexyl halide (bromide or chloride) and its subsequent reaction with carbon dioxide.
Experimental Protocol:
Materials:
-
4-Methylcyclohexyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (for workup)
Procedure:
-
All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings are placed in a round-bottom flask with a small crystal of iodine to initiate the reaction.
-
A solution of 4-methylcyclohexyl bromide in anhydrous ether is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux.
-
After the magnesium has been consumed, the Grignard reagent solution is cooled in an ice bath.
-
The solution is then poured slowly onto an excess of crushed dry ice with vigorous stirring.
-
After the excess dry ice has sublimed, the reaction mixture is quenched with dilute hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.
-
Purification is typically achieved by distillation or crystallization.
Quantitative Data:
| Starting Halide | Solvent | Reaction Time (h) | Yield (%) | Purity |
| 4-Methylcyclohexyl bromide | Diethyl ether | 3-4 | 60-80 | >95% after purification |
Route 3: Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing carboxylic acids. For this compound, this would involve the alkylation of diethyl malonate with a 4-methylcyclohexyl halide, followed by hydrolysis and decarboxylation.
Experimental Protocol:
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
4-Methylcyclohexyl bromide
-
Anhydrous ethanol
-
Sodium hydroxide (B78521) (for hydrolysis)
-
Sulfuric acid (for acidification and decarboxylation)
Procedure:
-
Alkylation: Sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. Diethyl malonate is then added dropwise to this solution to form the sodium salt. 4-Methylcyclohexyl bromide is then added, and the mixture is refluxed for several hours. The resulting diethyl 4-methylcyclohexylmalonate is isolated by removing the solvent and extracting the product.
-
Hydrolysis: The purified diethyl 4-methylcyclohexylmalonate is then hydrolyzed to the corresponding dicarboxylic acid by refluxing with a solution of sodium hydroxide.
-
Decarboxylation: The resulting solution containing the disodium (B8443419) salt is acidified with sulfuric acid and then heated to induce decarboxylation, yielding this compound.
-
The product is then isolated by extraction and purified by distillation or crystallization.
Quantitative Data:
| Alkylating Agent | Base | Overall Yield (%) | Purity |
| 4-Methylcyclohexyl bromide | Sodium ethoxide | 50-70 | >97% after purification |
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Comparative Analysis of the Biological Activities of 4-Methylcyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of 4-Methylcyclohexanecarboxylic acid, including amides, esters, and hydrazides. Due to limited publicly available data on a broad range of these specific derivatives, this document summarizes existing findings on structurally related compounds to offer insights into their potential antimicrobial, anticancer, and anti-inflammatory properties. All quantitative data from the cited literature is presented in structured tables, and detailed experimental protocols for key biological assays are provided to support further research.
Antimicrobial Activity
Derivatives of cyclohexanecarboxylic acids have demonstrated notable antimicrobial properties. The introduction of different functional groups, such as amides and hydrazones, can significantly influence their activity against various bacterial and fungal strains.
Comparative Data on Antimicrobial Activity
| Compound Class | Specific Derivative(s) | Microorganism | Activity (% Growth Inhibition) | Reference |
| Amide Derivative of a Cyclohexyl Keto-Acid | N-(phenyl)-4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Aspergillus fumigatus | 96.5% | [1] |
| Amide Derivative of a Cyclohexyl Keto-Acid | N-(4-methylphenyl)-4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Helminthosporium sativum | 93.7% | [1] |
| Amide Derivative of a Cyclohexyl Keto-Acid | N-(2-chlorophenyl)-4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Bacillus subtilis | 37.6% | [1] |
| Amide Derivative of a Cyclohexyl Keto-Acid | N-(4-chlorophenyl)-4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Pseudomonas aeruginosa | 33.2% | [1] |
Note: The data presented is for amide derivatives of a structurally related cyclohexyl-containing butanoic acid, not this compound directly. These values represent the percentage of growth inhibition at a concentration of 15 mg/mL.[2]
Anticancer Activity
The cytotoxic potential of carboxylic acid derivatives is an active area of research. While specific IC50 values for a comprehensive series of this compound derivatives against various cancer cell lines are not extensively documented, related hydrazide-hydrazone structures have shown promising anticancer activity.
Comparative Data on Anticancer Activity (Hydrazide-Hydrazone Derivatives)
The following table summarizes the anticancer activity of novel hydrazide-hydrazones, which can serve as a reference for designing and evaluating 4-methylcyclohexanecarbohydrazide derivatives.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazide-hydrazone | Compound 15 | MCF-7 (Breast) | 1.88 ± 0.06 | |
| Hydrazide-hydrazone | Compound 15 | HepG2 (Liver) | 1.62 ± 0.02 | |
| Reference Drug | Combretastatin A-4 (CA-4) | MCF-7 (Breast) | 4.83 ± 0.15 | |
| Reference Drug | Combretastatin A-4 (CA-4) | HepG2 (Liver) | 7.29 ± 0.21 |
Note: The data is for a novel series of hydrazide-hydrazones, not directly for derivatives of this compound.
Anti-inflammatory Activity
Cyclohexane-containing structures have been investigated for their anti-inflammatory potential. Cyclohexyl-N-acylhydrazone derivatives, for example, have demonstrated significant analgesic and anti-inflammatory effects in preclinical models.
Comparative Data on Anti-inflammatory Activity
The anti-inflammatory activity of cyclohexyl-N-acylhydrazone derivatives was evaluated using the carrageenan-induced peritonitis model in mice.
| Compound | Dose (µmol/kg, p.o.) | Leukocyte Migration Inhibition (%) |
| LASSBio-1514 | 100 | 45 ± 5 |
| LASSBio-1513 | 100 | 42 ± 6 |
| Indomethacin | 100 | 55 ± 4 |
Note: These compounds are cyclohexyl-N-acylhydrazones, providing an indication of the potential anti-inflammatory activity of 4-methylcyclohexanecarbohydrazide derivatives.
Potential Signaling Pathway Modulation
While direct experimental evidence for the modulation of specific signaling pathways by this compound derivatives is scarce, the biological activities observed in structurally related compounds suggest potential interactions with key inflammatory and cell survival pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[3][4] Inhibition of NF-κB activation is a key target for anti-inflammatory and anticancer drug development.[5] Bicyclic cyclohexenones, which share the core cyclohexane (B81311) ring, have been identified as inhibitors of NF-κB signaling.[6] It is plausible that certain this compound derivatives could also modulate this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
spectroscopic differences between 4-Methylcyclohexanecarboxylic acid isomers
A comprehensive spectroscopic comparison of the cis and trans isomers of 4-methylcyclohexanecarboxylic acid is crucial for researchers in drug development and organic synthesis, where stereochemistry plays a pivotal role in molecular properties and biological activity. This guide provides a detailed analysis of the key spectroscopic differences between these two isomers, supported by established principles of NMR, IR, and Mass Spectrometry.
The distinct spatial arrangement of the methyl and carboxylic acid groups on the cyclohexane (B81311) ring in the cis and trans isomers leads to discernible variations in their spectroscopic signatures. In the cis isomer, both substituents are on the same side of the ring plane, while in the trans isomer, they are on opposite sides.[1] This fundamental structural difference influences the chemical environment of the constituent atoms and their corresponding spectroscopic outputs.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the cis and trans isomers of this compound.
¹H NMR Spectroscopy Data
The ¹H NMR spectra of the two isomers are expected to differ primarily in the chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton at C1 (methine proton adjacent to the carboxylic acid) and the protons at C4 (methin proton adjacent to the methyl group). The acidic proton of the carboxylic acid typically appears as a broad singlet between 10-13 ppm.[2][3][4]
| Proton | Cis-4-Methylcyclohexanecarboxylic Acid (Expected) | Trans-4-Methylcyclohexanecarboxylic Acid (Expected) |
| -COOH | δ 10-13 ppm (broad singlet) | δ 10-13 ppm (broad singlet) |
| H1 (CH-COOH) | Broader multiplet, differing chemical shift due to axial/equatorial orientation | Sharper multiplet, differing chemical shift due to axial/equatorial orientation |
| Cyclohexane Ring Protons | Complex multiplets in the δ 1.0-2.5 ppm range | Complex multiplets in the δ 1.0-2.5 ppm range |
| -CH₃ | Doublet, ~δ 0.9 ppm | Doublet, ~δ 0.9 ppm |
Note: Precise chemical shifts and coupling constants can vary based on the solvent and concentration.
¹³C NMR Spectroscopy Data
In the ¹³C NMR spectra, the chemical shifts of the carbon atoms in the cyclohexane ring are influenced by the stereochemistry of the substituents. The most significant differences are expected for the C1, C4, and the methyl carbons. The carboxyl carbon typically appears in the range of 165-185 ppm.[4][5][6]
| Carbon | Cis-4-Methylcyclohexanecarboxylic Acid (Expected) | Trans-4-Methylcyclohexanecarboxylic Acid (Expected) |
| -COOH | ~δ 180-185 ppm | ~δ 180-185 ppm |
| C1 (CH-COOH) | ~δ 40-45 ppm | ~δ 40-45 ppm (slight difference from cis) |
| C2, C6 | ~δ 30-35 ppm | ~δ 30-35 ppm (slight difference from cis) |
| C3, C5 | ~δ 25-30 ppm | ~δ 25-30 ppm (slight difference from cis) |
| C4 (CH-CH₃) | ~δ 30-35 ppm | ~δ 30-35 ppm (slight difference from cis) |
| -CH₃ | ~δ 20-25 ppm | ~δ 20-25 ppm (slight difference from cis) |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions.
IR Spectroscopy Data
The infrared spectra of both isomers will show the characteristic absorptions of a carboxylic acid. The key absorptions include a very broad O-H stretch and a strong C=O stretch.[5] Minor differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different overall molecular symmetry.
| Vibrational Mode | Cis-4-Methylcyclohexanecarboxylic Acid (Expected Frequency) | Trans-4-Methylcyclohexanecarboxylic Acid (Expected Frequency) |
| O-H stretch (carboxylic acid dimer) | 2500-3300 cm⁻¹ (very broad) | 2500-3300 cm⁻¹ (very broad) |
| C-H stretch (alkane) | 2850-2960 cm⁻¹ | 2850-2960 cm⁻¹ |
| C=O stretch (carboxylic acid dimer) | ~1710 cm⁻¹ | ~1710 cm⁻¹ |
| C-O stretch | 1210-1320 cm⁻¹ | 1210-1320 cm⁻¹ |
| O-H bend | 920-950 cm⁻¹ | 920-950 cm⁻¹ |
Mass Spectrometry Data
The electron ionization mass spectra of both isomers are expected to be very similar, as they are structural isomers with the same molecular weight (142.20 g/mol ).[1][7] The molecular ion peak (M⁺) at m/z 142 should be observed. Common fragmentation patterns for cyclic carboxylic acids include the loss of the carboxylic acid group and fragmentation of the cyclohexane ring.
| Ion | Cis-4-Methylcyclohexanecarboxylic Acid (Expected m/z) | Trans-4-Methylcyclohexanecarboxylic Acid (Expected m/z) |
| [M]⁺ | 142 | 142 |
| [M - OH]⁺ | 125 | 125 |
| [M - COOH]⁺ | 97 | 97 |
| Ring Fragmentation | Various peaks corresponding to the fragmentation of the cyclohexane ring | Various peaks corresponding to the fragmentation of the cyclohexane ring |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the this compound isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to cover the range of -2 to 15 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR) :
-
For solid samples, place a small amount of the powdered sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[8]
-
For liquid samples (if the compound is melted or in solution), apply a thin film over the ATR crystal.
-
-
Background Spectrum : Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum : Acquire the sample spectrum by pressing the sample firmly against the crystal using the pressure clamp.
-
Acquisition Parameters :
-
Scan the mid-IR range (4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Set the resolution to 4 cm⁻¹.
-
-
Data Analysis : Identify the characteristic absorption bands and compare their positions and shapes to known correlation charts.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization : To increase volatility, the carboxylic acid group must be derivatized. A common method is silylation.
-
GC Conditions :
-
Injector : Use a split/splitless injector, typically in split mode, at a temperature of around 250°C.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program : Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of around 280°C.[10]
-
Carrier Gas : Use helium at a constant flow rate.
-
-
MS Conditions :
-
Ionization Mode : Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Scan a mass range of m/z 40-500.
-
Ion Source and Transfer Line Temperatures : Maintain at approximately 230°C and 280°C, respectively.[10]
-
-
Data Analysis : Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak and compare it to a mass spectral library (e.g., NIST) for confirmation.
Visualization of Spectroscopic Differentiation
The following diagram illustrates the logical workflow for differentiating the cis and trans isomers of this compound based on their spectroscopic outputs.
Caption: Workflow for differentiating isomers via spectroscopy.
References
- 1. This compound (934-67-8) for sale [vulcanchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. This compound | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. scispace.com [scispace.com]
A Comparative Guide to the Theoretical vs. Experimental pKa of 4-Methylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The acid dissociation constant (pKa) is a critical parameter in drug development and chemical research, influencing a molecule's solubility, absorption, and interaction with biological targets. This guide provides a detailed comparison of the experimental and theoretical pKa values of the cis and trans isomers of 4-methylcyclohexanecarboxylic acid, offering insights into the precision of computational models against experimental data.
Executive Summary
This guide presents a side-by-side comparison of experimentally determined and theoretically predicted pKa values for the isomers of this compound. While experimental values provide a benchmark for the acidity of these compounds, theoretical calculations offer a predictive tool that is increasingly valuable in modern research. A notable difference is observed between the acidity of the cis and trans isomers, which can be rationalized through conformational analysis.
Data Presentation: Experimental vs. Theoretical pKa
The table below summarizes the available experimental and predicted pKa values for the isomers of this compound.
| Compound | Experimental pKa | Theoretical/Predicted pKa |
| trans-4-Methylcyclohexanecarboxylic acid | 4.89 (at 25°C)[1] | Not explicitly calculated in cited literature |
| cis-4-Methylcyclohexanecarboxylic acid | 4.92 (Predicted)[2] | Not explicitly calculated in cited literature |
| cis/trans Mixture | Not available | 4.92 ± 0.10[2] |
Experimental Protocol: Potentiometric Titration
The experimental pKa values for carboxylic acids like this compound are typically determined using potentiometric titration. This method involves the gradual addition of a titrant (e.g., a strong base like NaOH) to a solution of the acid while monitoring the pH.
Methodology:
-
Sample Preparation: A precise amount of the carboxylic acid is dissolved in a suitable solvent, typically deionized water or a mixed solvent system if solubility is limited. The concentration of the acid solution is accurately known.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acid solution in small, measured increments using a burette.
-
pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of acid, is identified from the inflection point of the curve.
-
pKa Determination: The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. At this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.
Theoretical Protocol: Computational pKa Prediction
The theoretical pKa of a molecule can be predicted using quantum mechanical calculations, most commonly through Density Functional Theory (DFT). These calculations determine the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent, which is then used to calculate the pKa.
Computational Workflow:
-
Molecular Modeling: The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of this compound are built. For each isomer (cis and trans), the most stable conformer is identified through conformational analysis.
-
Geometry Optimization: The geometry of each species is optimized in the gas phase and then in a simulated solvent environment using a continuum solvation model, such as the Solvation Model based on Density (SMD).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain the zero-point vibrational energy and thermal corrections to the Gibbs free energy.
-
Energy Calculations: The total Gibbs free energy of the acid and its conjugate base are calculated in the solvated state.
-
pKa Calculation: The pKa is calculated from the Gibbs free energy of the deprotonation reaction (ΔG_aq) using the following equation:
pKa = ΔG_aq / (2.303 * RT)
where R is the gas constant and T is the temperature in Kelvin.
Visualization of Methodologies
The following diagrams illustrate the logical workflows for both the experimental and theoretical determination of the pKa of this compound.
Caption: Experimental pKa Determination Workflow.
Caption: Theoretical pKa Calculation Workflow.
Conclusion
The comparison between experimental and theoretical pKa values for this compound highlights the utility and current limitations of computational chemistry. For the trans isomer, the experimental value provides a solid benchmark. The predicted pKa for the cis isomer and the mixture are in a reasonable range, though an experimental value for the pure cis isomer would be invaluable for a more direct comparison. The slight difference in acidity between the isomers can be attributed to the conformational preferences of the carboxyl group in the axial versus equatorial positions, which influences its interaction with the solvent and the stability of the corresponding carboxylate anion. As computational methods continue to improve in accuracy, they will become an even more indispensable tool in the rational design of molecules with desired physicochemical properties.
References
A Researcher's Guide to the Purity Assessment of Commercially Available 4-Methylcyclohexanecarboxylic Acid
For drug development professionals, researchers, and scientists, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a framework for the purity assessment of commercially available 4-Methylcyclohexanecarboxylic acid, a common building block in organic synthesis.[1] We will explore common analytical techniques, present hypothetical comparative data, and provide detailed experimental protocols to enable researchers to conduct their own evaluations.
Introduction to this compound
This compound is a cyclic carboxylic acid that exists as cis and trans isomers.[2] Commercial products are often sold as a mixture of these isomers (CAS No: 4331-54-8).[3][4] The purity of these commercial batches can vary, with suppliers typically claiming purities of 98% or higher, often determined by gas chromatography (GC).[3][5] However, the presence of isomers, starting materials, and by-products from synthesis can affect the actual purity and suitability for specific applications.
Comparative Purity Analysis
A thorough purity assessment of this compound from different commercial suppliers should involve a multi-pronged analytical approach. The following table summarizes the key analytical techniques and the type of information they provide.
| Analytical Technique | Information Provided | Potential Impurities Detected |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile components, quantification of major and minor components. | Isomers (cis/trans), residual solvents, starting materials (e.g., p-toluic acid), and other synthesis by-products. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile impurities, determination of the main component's purity. | Less volatile by-products, degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation of the main component, identification and quantification of impurities with distinct NMR signals. | Isomeric ratio, structural analogs, and other organic impurities. |
| Acid-Base Titration | Quantification of the total acidic content, providing an overall assay value. | Does not distinguish between the target acid and other acidic impurities. |
Hypothetical Purity Comparison of Commercial this compound
The following table presents a hypothetical comparison of this compound from three different suppliers based on the analytical techniques mentioned above. Researchers can use this as a template to populate with their own experimental data.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98.0% (GC) | ≥97.5% (GC, Titration) | 99% |
| GC-MS Purity (Area %) | 98.5% (trans: 65%, cis: 33.5%) | 97.8% (trans: 50%, cis: 47.8%) | 99.2% (trans: 95%, cis: 4.2%) |
| Major Impurity 1 (GC-MS) | 0.8% (p-Toluic acid) | 1.2% (Unknown) | 0.5% (Isomer impurity) |
| HPLC Purity (Area % at 210 nm) | 99.1% | 98.5% | 99.5% |
| ¹H NMR Purity (relative to internal standard) | 98.2% | 97.5% | 99.0% |
| Acid-Base Titration Assay | 98.9% | 98.0% | 99.3% |
| Appearance | Colorless liquid | White crystalline solid | White powder |
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of commercially available this compound.
Caption: Workflow for the purity assessment of this compound.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities and determine the isomeric ratio.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with 5973 MS).[6]
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]
Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a suitable volatile solvent like ethyl acetate (B1210297) or dichloromethane.[7]
-
For quantitative analysis, a dilution to around 10 µg/mL may be appropriate.[7]
-
If the sample contains particulate matter, filter through a 0.22 µm syringe filter.[7]
GC-MS Conditions:
-
Inlet Temperature: 250 °C[7]
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1 mL/min[7]
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C, hold for 5 minutes.[7]
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV[7]
-
Mass Range: m/z 40-400[7]
-
Ion Source Temperature: 230 °C[7]
-
Transfer Line Temperature: 280 °C[7]
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the relative percentage of each component based on the peak area.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the main component and detect less volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[8] The mobile phase should be acidic to ensure the carboxylic acid is in its non-ionized form for better retention and peak shape.[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total peak area to determine the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and to identify and quantify impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of a suitable internal standard with a singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
For ¹H NMR, the carboxylic acid proton typically appears as a broad singlet in the 10-12 ppm region.[9] Protons on carbons adjacent to the carboxyl group absorb around 2-3 ppm.[9]
-
For ¹³C NMR, the carbonyl carbon is expected in the 160-180 ppm range.[9]
Data Analysis:
-
Confirm the structure by assigning the signals in the ¹H and ¹³C spectra to the protons and carbons of this compound.
-
Identify impurity signals by comparing the spectra with known impurities or by structural elucidation.
-
For quantitative ¹H NMR, calculate the purity by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard.
By following these protocols and utilizing the provided framework, researchers can perform a comprehensive and objective purity assessment of commercially available this compound, ensuring the quality and reliability of their starting materials.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (934-67-8) for sale [vulcanchem.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound (cis- and trans- mixture) - >98.0% prefix CAS No. 4331-54-8 | Aladdin Scientific [mgt-en248.env.aladdin-e.com]
- 5. trans-4-Methylcyclohexanecarboxylic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. This compound | 4331-54-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
performance of different catalysts in the hydrogenation of p-toluic acid
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of p-toluic acid to 4-methylcyclohexanecarboxylic acid is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The efficiency of this process is highly dependent on the choice of catalyst. This guide provides an objective comparison of the performance of different catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for this application.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is paramount for achieving high conversion and selectivity in the hydrogenation of p-toluic acid. While direct comparative studies on p-toluic acid are limited, extensive research on the hydrogenation of benzoic acid, a closely related substrate, provides valuable insights into catalyst performance. The general order of activity for carbon-supported noble metal catalysts in the hydrogenation of the aromatic ring of benzoic acid is Rh > Ru > Pt > Pd.[1]
Below is a summary of the performance of various catalysts in the hydrogenation of p-toluic acid and the analogous benzoic acid.
| Catalyst | Substrate | Conversion (%) | Selectivity (%) to Ring-Hydrogenated Product | Reaction Conditions | Reference |
| 5% Rh/C | p-Toluic Acid | 20.8 | Not Reported | 323 K, 4 MPa H₂, 10 MPa scCO₂, 3 h | [2][3] |
| 5% Rh/C | Benzoic Acid | 99.1 | 100 | 323 K, 10 MPa H₂, 10 MPa scCO₂, 3 h | [1] |
| 5% Ru/C | Benzoic Acid | 100 | 86 | 493 K, 6.89 MPa H₂, 1:1 1,4-dioxane/water, 6 h | [4][5] |
| 5% Pd/C | Benzoic Acid | 59.7 | 100 | 493 K, 6.89 MPa H₂, 1,4-dioxane, 6 h | [5] |
| 10% Ni/CSC-b | Benzoic Acid | 86.2 | 100 | 200 °C, batch reactor | [6] |
| Ni₁Co₁/NC | Benzoic Acid | >99 | 98.1 | 160 °C, 2 MPa H₂, n-hexane, 3 h | [7] |
Note: The data presented is compiled from different studies and may not be directly comparable due to varying reaction conditions. However, it provides a valuable overview of the relative performance of these catalysts.
Detailed Experimental Protocols
The following is a generalized experimental protocol for the hydrogenation of p-toluic acid in a batch reactor, based on common practices reported in the literature for aromatic acid hydrogenation.[5][6]
Catalyst Screening Protocol
-
Reactor Preparation: A high-pressure batch reactor (e.g., Parr autoclave) is charged with p-toluic acid and a suitable solvent (e.g., 1,4-dioxane, water, or a mixture).
-
Catalyst Addition: The catalyst (e.g., 5% Rh/C, 5% Ru/C, 5% Pd/C, or 10% Ni/C) is added to the reactor. The catalyst loading is typically in the range of 1-10% by weight relative to the substrate.
-
Sealing and Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
Reaction Conditions: The reactor is pressurized with hydrogen to the desired pressure (e.g., 2-10 MPa) and heated to the target temperature (e.g., 100-200 °C). The reaction mixture is stirred vigorously to ensure good mass transfer.
-
Reaction Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of p-toluic acid and the selectivity to this compound.
-
Product Isolation: After the reaction is complete, the reactor is cooled to room temperature and depressurized. The catalyst is separated by filtration, and the product is isolated from the solvent, typically by evaporation, followed by purification if necessary.
Visualizing the Process
To better understand the experimental workflow and the logic behind catalyst selection, the following diagrams have been generated.
References
- 1. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Methylcyclohexanecarboxylic Acid and its Methyl Ester Derivative
This guide provides a detailed comparative analysis of 4-methylcyclohexanecarboxylic acid and its methyl ester derivative, methyl 4-methylcyclohexanecarboxylate. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a comprehensive understanding of the physicochemical and spectroscopic properties of these compounds. This document presents quantitative data in tabular format, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.
Physicochemical Properties
This compound is a saturated cyclic carboxylic acid that exists as a mixture of cis and trans isomers. The physical state of the acid is dependent on the isomeric ratio, with the trans isomer typically being a white crystalline solid, while mixtures can be a colorless to white liquid or solid.[1] Its methyl ester derivative, methyl 4-methylcyclohexanecarboxylate, is a liquid at room temperature. A summary of their key physicochemical properties is presented in Table 1.
| Property | This compound | Methyl 4-methylcyclohexanecarboxylate |
| Molecular Formula | C₈H₁₄O₂ | C₉H₁₆O₂ |
| Molecular Weight | 142.20 g/mol [1] | 156.22 g/mol [2] |
| Appearance | White crystalline solid or colorless liquid[1] | Liquid[2] |
| Melting Point | 108-111 °C (mixture of isomers) | Not available |
| Boiling Point | 134-136 °C at 15 mmHg | Not available |
| Density | 1.005 g/mL at 25 °C | Not available |
| Refractive Index | 1.4598 at 20 °C | Not available |
| CAS Number | 4331-54-8 (mixture of isomers)[1] | 51181-40-9[2] |
Spectroscopic Data Comparison
The spectroscopic data provides key insights into the structural features of both the carboxylic acid and its methyl ester. The presence of the carboxylic acid group in this compound and the ester group in its derivative leads to distinct differences in their respective NMR, IR, and Mass Spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR of this compound will show a characteristic broad singlet for the acidic proton of the carboxyl group, typically above 10 ppm. The methyl ester will lack this peak but will instead show a sharp singlet around 3.7 ppm corresponding to the three protons of the ester methyl group. The signals for the cyclohexane (B81311) ring protons and the methyl group on the ring will be present in both spectra, though their chemical shifts may be slightly altered.
¹³C NMR: The most significant difference in the ¹³C NMR spectra will be the chemical shift of the carbonyl carbon. In the carboxylic acid, this peak is expected around 180-185 ppm, while in the methyl ester, it will be shifted slightly upfield to around 175-178 ppm. The methyl carbon of the ester group will appear as a signal around 52 ppm.
A summary of the expected key spectroscopic features is presented in Table 2.
| Spectroscopic Data | This compound | Methyl 4-methylcyclohexanecarboxylate (Predicted) |
| ¹H NMR (CDCl₃) | δ (ppm): ~10-12 (br s, 1H, -COOH) ~2.2-2.5 (m, 1H, -CHCOOH) ~0.9-2.2 (m, 9H, ring protons) ~0.9 (d, 3H, -CH₃) | δ (ppm): ~3.7 (s, 3H, -OCH₃) ~2.2-2.5 (m, 1H, -CHCOOCH₃) ~0.9-2.2 (m, 9H, ring protons) ~0.9 (d, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~180-185 (C=O) ~40-45 (-CHCOOH) ~20-40 (ring carbons) ~20 (-CH₃) | δ (ppm): ~175-178 (C=O) ~52 (-OCH₃) ~40-45 (-CHCOOCH₃) ~20-40 (ring carbons) ~20 (-CH₃) |
| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch) ~1710 (strong, C=O stretch)[3] | ~1735 (strong, C=O stretch) ~1170 (strong, C-O stretch) |
| Mass Spec. (m/z) | 142 (M⁺), loss of -COOH (m/z 97), loss of H₂O (m/z 124) | 156 (M⁺), loss of -OCH₃ (m/z 125), loss of -COOCH₃ (m/z 97) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption around 1710 cm⁻¹.[3] The methyl ester will not have the broad O-H band but will show a strong carbonyl stretch at a slightly higher wavenumber, typically around 1735 cm⁻¹, and a prominent C-O stretching band around 1170 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, both compounds will show a molecular ion peak. The fragmentation patterns will differ significantly. This compound is likely to show fragments corresponding to the loss of a carboxyl group (-COOH) and water (-H₂O). The methyl ester will exhibit characteristic fragmentation patterns for esters, including the loss of the methoxy (B1213986) group (-OCH₃) and the carbomethoxy group (-COOCH₃).
Experimental Protocols
Synthesis of Methyl 4-methylcyclohexanecarboxylate via Fischer Esterification
This protocol describes the synthesis of methyl 4-methylcyclohexanecarboxylate from this compound using the Fischer esterification method.
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol (10-20 equivalents).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude methyl 4-methylcyclohexanecarboxylate.
-
The product can be further purified by distillation if necessary.
Caption: Reaction scheme for the Fischer esterification of this compound.
General Protocol for Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
IR Spectroscopy:
-
For liquid samples, place a drop of the neat liquid on the ATR crystal of an FTIR spectrometer.
-
For solid samples, a small amount of the solid can be placed directly on the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatography (GC-MS) or direct infusion source.
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).
Caption: General experimental workflow for spectroscopic analysis.
Applications
This compound and its ester derivative serve as versatile building blocks in organic synthesis. The carboxylic acid is used in the synthesis of polymers and as a precursor for pharmaceuticals.[1] The methyl ester, due to its modified polarity and reactivity, can be employed in applications where the free carboxylic acid is unsuitable, such as in certain coupling reactions or as a fragrance component. The conversion between the acid and the ester allows for the protection and deprotection of the carboxyl group, a common strategy in multi-step organic synthesis.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Methylcyclohexanecarboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methylcyclohexanecarboxylic acid, ensuring that its handling and disposal are conducted in a safe and compliant manner.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Although comprehensive toxicological data is not available for this specific compound, it should be treated as a potential irritant and hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Use nitrile rubber or other chemically resistant gloves.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood. If dust or aerosols may be generated, a respirator may be necessary.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.
-
Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Get medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The material should not be disposed of down the drain or in regular trash.
Key Disposal Methods Summary
| Disposal Method | Description | Key Considerations |
| Incineration | The most common and recommended method. The compound may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2] | Ensure the incineration facility is licensed to handle chemical waste. The material can be dissolved or mixed with a combustible solvent to aid in incineration.[2][3] |
| Licensed Hazardous Waste Disposal | Excess and non-recyclable solutions should be offered to a licensed disposal company.[1][2] | Always follow all federal, state, and local regulations.[1][3] Leave chemicals in their original containers when possible, and do not mix with other waste. |
| Contaminated Packaging | Dispose of contaminated packaging in the same manner as the unused product.[1][2] | Handle uncleaned containers as you would the product itself. |
Experimental Protocol: Neutralization of Carboxylic Acid Waste
While direct disposal of this compound waste through a licensed service is standard, in some institutional settings, neutralization of acidic waste streams may be a preliminary step. This protocol is a general guideline for the neutralization of carboxylic acids and should be performed only with the approval and guidance of your institution's Environmental Health and Safety (EHS) department.
Objective: To neutralize acidic waste containing this compound to a pH between 6.0 and 8.0 before collection for disposal.
Materials:
-
Waste this compound solution
-
Sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (B78521) (NaOH) solution
-
pH paper or a calibrated pH meter
-
Appropriate, clearly labeled hazardous waste container
-
Stir bar and stir plate
-
Beaker of sufficient size to accommodate the reaction and potential foaming
Procedure:
-
Preparation: Conduct all work in a well-ventilated chemical fume hood. Ensure all necessary PPE is worn. Place the beaker containing the acidic waste on a stir plate and add a stir bar for continuous mixing.
-
Dilution: If the concentration of the carboxylic acid is high, it is advisable to first dilute it with water to less than 10%.
-
Neutralization: Slowly and carefully add the sodium bicarbonate or 5% sodium hydroxide solution to the stirring acidic waste. Be cautious as the reaction of an acid with a bicarbonate or carbonate will produce carbon dioxide gas, which can cause foaming and splashing.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue the slow addition of the base until the pH of the solution is stable between 6.0 and 8.0.
-
Collection: Once the solution is neutralized, transfer it to a clearly labeled hazardous waste container. The label must include the chemical name, concentration, and the date of neutralization.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS or a licensed chemical waste disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
